Technical Documentation Center

5-iodo-6-methyl-5H-pyrimidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-iodo-6-methyl-5H-pyrimidin-4-one

Core Science & Biosynthesis

Foundational

5-iodo-6-methyl-5H-pyrimidin-4-one chemical structure and properties

This technical guide details the chemical structure, synthesis, and reactivity of 5-iodo-6-methyl-5H-pyrimidin-4-one (commonly referred to as 5-iodo-6-methylpyrimidin-4(3H)-one or 5-iodo-6-methyl-4-hydroxypyrimidine).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and reactivity of 5-iodo-6-methyl-5H-pyrimidin-4-one (commonly referred to as 5-iodo-6-methylpyrimidin-4(3H)-one or 5-iodo-6-methyl-4-hydroxypyrimidine).[1]

Structural Analysis, Synthetic Protocols, and Pharmacophore Utility[1]

Part 1: Chemical Identity & Structural Dynamics[2]

Nomenclature and Tautomerism

The designation 5-iodo-6-methyl-5H-pyrimidin-4-one refers to a critical heterocyclic scaffold.[1] While the user query specifies "5H," it is vital to clarify that in its most stable ground state, this molecule exists predominantly as the 3H- or 1H-tautomer (keto forms) or the 4-hydroxy (enol) form, rather than a 5H-dihydro structure.[1]

  • Preferred IUPAC Name: 5-iodo-6-methylpyrimidin-4(3H)-one[1]

  • CAS Registry Number: 7752-74-1[1][2][3]

  • Molecular Formula: C₅H₅IN₂O[4][3]

  • Molecular Weight: 236.01 g/mol [1][4][3]

Tautomeric Equilibrium: The reactivity of this compound is dictated by its tautomeric state.[4][5] In polar aprotic solvents (DMSO, DMF), the keto-form (lactam) dominates.[4] In basic conditions, the deprotonated enolate anion becomes the active nucleophile.[4]

Tautomerism Keto3H 3H-Tautomer (Major Form in Solution) N-H at Pos 3 Enol Enol Form (4-Hydroxypyrimidine) Aromatic Character Keto3H->Enol Proton Shift Keto1H 1H-Tautomer (Minor Form) N-H at Pos 1 Enol->Keto1H Proton Shift

Figure 1: Tautomeric landscape of 5-iodo-6-methylpyrimidin-4-one.[1] The 3H-keto form is generally the most stable pharmacophore for binding interactions.[1]

Physical Properties
PropertyValueObservation Note
Appearance White to pale yellow powderDarkens upon light exposure (photosensitive C-I bond).[1]
Melting Point 240–245 °C (dec.)[4]High MP due to intermolecular H-bonding (dimer formation).[1][4]
Solubility DMSO, DMF, hot AcOHPoor solubility in non-polar solvents (DCM, Hexane).[4]
pKa ~8.5 (NH acidity)Deprotonation facilitates N-alkylation.[1][4]

Part 2: Synthetic Methodologies

The synthesis of 5-iodo-6-methylpyrimidin-4-one is typically achieved via electrophilic aromatic substitution (iodination) of the parent 6-methylpyrimidin-4-one.[1] The electron-rich C5 position is susceptible to attack by iodonium sources.[1][4]

Protocol: Iodination using N-Iodosuccinimide (NIS)

This method is preferred over elemental iodine (


) due to cleaner workup and higher yields.[1][4]

Reagents:

  • 6-Methylpyrimidin-4(3H)-one (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent)[4]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 6-methylpyrimidin-4(3H)-one (10 mmol) and glacial acetic acid (20 mL). Stir at room temperature until fully dissolved.

  • Addition: Add NIS (11 mmol) in a single portion. Protect the flask from light using aluminum foil.[4]

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1][4] The product will appear as a less polar spot compared to the starting material.[4]

  • Quench & Isolation: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (100 mL). The product typically precipitates as a white solid.[4]

  • Purification: Filter the solid and wash with cold water (

    
     mL) followed by cold acetone (
    
    
    
    mL) to remove succinimide byproducts.
  • Drying: Dry under vacuum at 50°C to constant weight.

Self-Validating Check:

  • Yield: Expect 75–85%.[4][6]

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show the disappearance of the C5-proton singlet (approx.[1]
    
    
    6.1 ppm) present in the starting material.[4]

Part 3: Reactivity Profile & Applications

The C5-Iodine bond is the functional core of this molecule, serving as a "handle" for palladium-catalyzed cross-coupling reactions.[1] This allows the installation of complex aryl, vinyl, or alkynyl groups, making it a valuable scaffold for kinase inhibitors (e.g., CDK, MAPK pathways).[4]

Palladium-Catalyzed Cross-Coupling Workflow

The pyrimidinone ring is electron-deficient, which can make oxidative addition of Pd(0) slower compared to simple aryl iodides.[1] However, the presence of the electron-donating methyl group at C6 and the lactam nitrogen helps stabilize the intermediate.

CouplingWorkflow Start 5-Iodo-6-methylpyrimidin-4-one Suzuki Suzuki-Miyaura (Ar-B(OH)2, Na2CO3) Yield: High Start->Suzuki + Aryl Boronic Acid Sonogashira Sonogashira (Terminal Alkyne, CuI, Et3N) Yield: Moderate Start->Sonogashira + Alkyne Heck Heck Reaction (Alkene, Et3N) Yield: Variable Start->Heck + Acrylate Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 (Catalyst) Catalyst->Suzuki Catalyst->Sonogashira Catalyst->Heck Product C5-Functionalized Pyrimidine Scaffold Suzuki->Product Sonogashira->Product Heck->Product

Figure 2: Divergent synthesis pathways utilizing the C5-Iodo handle for library generation.[1]

Protocol: Suzuki-Miyaura Coupling (Example)

Objective: Synthesis of 5-phenyl-6-methylpyrimidin-4-one.[1]

  • Setup: In a sealed tube, combine 5-iodo-6-methylpyrimidin-4-one (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Add

    
     (2.0 eq).[4]
    
  • Reflux: Heat at 90–100°C under Argon for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Note: The free NH group may require protection (e.g., SEM, Boc) if solubility is an issue or if N-arylation is a competing side reaction (Chan-Lam coupling).[4]

Part 4: Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Keep refrigerated (

    
    ) and protect from light . The C-I bond is photolabile; degradation leads to the liberation of iodine (discoloration to purple/brown).[4]
    

References

  • PubChem. (2026).[4] Compound Summary: 5-iodo-6-methylpyrimidin-4-one (CID 135467448).[1] National Library of Medicine.[4] Retrieved from [Link][4]

  • PrepChem. (2025).[4] Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 5-Iodo-6-methylpyrimidin-4-one

Topic: (CAS 7752-74-1) Role: Senior Application Scientist Format: Technical Guide / Whitepaper Optimizing the Pyrimidinone Scaffold for Medicinal Chemistry Executive Summary: The Modular Scaffold In the landscape of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 7752-74-1) Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Optimizing the Pyrimidinone Scaffold for Medicinal Chemistry

Executive Summary: The Modular Scaffold

In the landscape of drug discovery, 5-iodo-6-methylpyrimidin-4-one (CAS 7752-74-1) serves as a critical "molecular handle." Unlike inert heterocyclic fillers, this compound possesses a reactive carbon-iodine (C–I) bond at the C5 position, making it a high-value electrophile for palladium-catalyzed cross-coupling reactions.

For researchers in oncology and virology, this molecule is not merely a reagent; it is a gateway to diversity-oriented synthesis (DOS) . The pyrimidinone core mimics endogenous nucleobases, offering inherent biological affinity, while the 5-iodo substituent allows for the rapid attachment of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura or Sonogashira couplings. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional roadmap for handling, stabilizing, and utilizing this compound in high-fidelity synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state of CAS 7752-74-1 is prerequisite to successful reaction planning. The iodine atom introduces significant polarizability and lipophilicity compared to its chlorinated analogs.

PropertySpecificationTechnical Insight
CAS Number 7752-74-1Unique identifier for regulatory tracking.[1]
IUPAC Name 5-iodo-6-methyl-1H-pyrimidin-4-oneTautomeric equilibrium exists between the keto (4-one) and enol (4-hydroxy) forms, favoring the keto form in solution.
Molecular Formula C₅H₅IN₂OHigh halogen content (Iodine contributes ~54% of mass).
Molecular Weight 236.01 g/mol --
Appearance White to off-white/pale yellow solidYellowing indicates oxidative degradation (iodine liberation).
Solubility DMSO, DMF (High); Water (Low)Use dipolar aprotic solvents for stock solutions.
Melting Point >150°C (Decomposition)Note: Pyrimidinones often decompose before distinct melting; avoid overheating during drying.
Storage 2–8°C, Dark, Inert GasCritical: The C–I bond is photolabile.

Hazard Architecture & Safety Logic (SDS Analysis)

While classified under GHS as an irritant, the specific hazards of 5-iodo-6-methylpyrimidin-4-one stem from its reactivity profile.

GHS Classification & Risk Assessment
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[3]

The "Why" Behind the Hazard (Expert Analysis)
  • Respiratory Irritation (H335): As a fine powder, the compound can easily aerosolize. Upon contact with mucous membranes, the pyrimidinone core can hydrogen bond with biological tissues, while the iodine moiety presents a risk of sensitization in susceptible individuals.

  • Photolytic Instability: Exposure to UV light cleaves the C–I bond, generating radical species and free iodine (

    
    ). Free iodine is a potent oxidizer and corrosive agent, escalating the hazard profile of degraded samples from "irritant" to "corrosive."
    
Self-Validating Safety Protocol
  • Visual Check: Before use, inspect the solid. A dark yellow or brown color indicates free iodine contamination. Recrystallization is required if degradation is observed.

  • Containment: Weighing must occur inside a fume hood. Use anti-static weighing boats to prevent powder dispersion.

Handling, Storage & Stability[8]

The integrity of your synthesis depends on the purity of your starting material. The iodine substituent is the weak link.

  • The Photostability Imperative: Iodinated heterocycles are prone to homolytic cleavage under ambient light.

    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Thermal & Oxidative Sensitivity:

    • Protocol: Store at 2–8°C . Purge headspace with Argon or Nitrogen after every use. Oxygen promotes oxidative deiodination.

  • Solution Stability:

    • Do not store in DMSO for prolonged periods (>24 hours) at room temperature, as DMSO can act as an oxidant in the presence of iodides. Prepare solutions fresh.

Synthetic Utility: The Suzuki-Miyaura Workflow[10][11][12]

The primary application of CAS 7752-74-1 is as an electrophile in Pd-catalyzed cross-coupling. The 5-position is electronically primed for oxidative addition , the rate-determining step in the catalytic cycle.

Mechanistic Insight

The electron-deficient pyrimidinone ring pulls electron density from the C–I bond, making it weaker and more reactive toward Pd(0) species than comparable phenyl iodides. However, the presence of the amide-like motif (NH-CO) can poison catalysts if not protected or if the base is too strong (causing deprotonation and coordination to Pd).

Validated Protocol: C5-Arylation

Target: Synthesis of 5-aryl-6-methylpyrimidin-4-ones.

Reagents:

  • Substrate: 5-iodo-6-methylpyrimidin-4-one (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base: Sodium Carbonate (

    
    , 2M aqueous) or Potassium Phosphate (
    
    
    
    ).
  • Solvent: 1,4-Dioxane/Water (4:[4]1) or DME/Water.

Step-by-Step Methodology:

  • Degassing (Critical): Oxygen kills Pd(0) catalysts. Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.

  • Charge: Add the pyrimidinone, boronic acid, and base to the reaction vessel.

  • Catalyst Addition: Add Pd catalyst quickly under a counter-flow of Argon.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor via LC-MS (Look for consumption of M+ = 237).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The product may precipitate directly from the aqueous layer due to the polarity of the pyrimidinone; check the interface.

Visualization: Suzuki Coupling Workflow

SuzukiWorkflow Start Start: CAS 7752-74-1 (5-iodo-6-methylpyrimidin-4-one) Prep Degas Solvent (Dioxane/H2O) Argon Spurge Start->Prep Mix Add Reagents: 1. Boronic Acid 2. Base (Na2CO3) 3. Catalyst (Pd) Prep->Mix Heat Reflux @ 90°C (4-12 Hours) Mix->Heat Inert Atm Check LC-MS Check (Target Mass?) Heat->Check Check->Heat Incomplete Workup Workup: Extract (EtOAc) or Filter Precipitate Check->Workup Complete Product Final Product: 5-Aryl-pyrimidinone Workup->Product

Caption: Operational workflow for the Pd-catalyzed arylation of 5-iodo-6-methylpyrimidin-4-one, highlighting the critical degassing step to preserve catalyst activity.

Emergency Response & Toxicology

In the event of exposure, immediate action mitigates the risk of iodine sensitization and tissue damage.

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for >15 mins. Remove contact lenses.[2][3]Iodine compounds can cause corneal staining and persistent irritation.
Skin Contact Wash with soap and water.[2][3] If yellow staining appears, use a dilute thiosulfate solution (if available) or continue washing.Staining indicates elemental iodine release; thiosulfate reduces it to colorless iodide.
Spill Cleanup Dampen with water to prevent dust. Absorb with inert material.Avoid dry sweeping to prevent inhalation of iodinated dust.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135467448, 5-iodo-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link][5]

  • Nagy, J., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Pro Progressio Alapítvány.[2][6] (Provides analogous reaction conditions for iodopyrimidinones).

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for the described protocol).

Sources

Foundational

Comparative Technical Analysis: 5-Iodo-6-Methyluracil vs. 5-Iodo-6-Methylpyrimidin-4-one

This guide provides an in-depth technical analysis comparing 5-iodo-6-methyluracil and 5-iodo-6-methylpyrimidin-4-one . These compounds, while structurally homologous, exhibit distinct physicochemical properties and reac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 5-iodo-6-methyluracil and 5-iodo-6-methylpyrimidin-4-one . These compounds, while structurally homologous, exhibit distinct physicochemical properties and reactivities driven by the atomic substitution at the C2 position.

Executive Summary

The core distinction between 5-iodo-6-methyluracil and 5-iodo-6-methylpyrimidin-4-one lies in the functionalization of the pyrimidine ring at position 2.

  • 5-Iodo-6-methyluracil is a 2,4-dioxo derivative, functioning as a true nucleobase analog with acidic N-H protons and Watson-Crick base-pairing capability.

  • 5-Iodo-6-methylpyrimidin-4-one is a 4-oxo derivative with a hydrogen atom at C2 (unsubstituted), imparting significantly different electronic density, basicity, and tautomeric behavior.

This guide details the structural divergence, synthetic pathways, and experimental protocols for both scaffolds.

Part 1: Structural & Electronic Topography

The fundamental difference is the presence of a carbonyl group at C2 in the uracil derivative versus a methine (C-H) in the pyrimidinone derivative. This alteration dictates the tautomeric equilibrium and non-covalent interaction potential.

Structural Comparison
  • Uracil Scaffold: Exists predominantly in the diketo form. The N1 and N3 positions are protonated, making the ring electron-deficient and acidic (pKa ~9.5).

  • Pyrimidinone Scaffold: Exists in equilibrium between the 4-keto-3H form and the 4-hydroxy form. The C2-H bond renders the N1-C2-N3 region amidine-like, increasing basicity compared to the imide-like uracil.

Visualization of Structural Divergence

Structures cluster_0 5-Iodo-6-methyluracil cluster_1 5-Iodo-6-methylpyrimidin-4-one Uracil C2=O (Carbonyl) C4=O (Carbonyl) C5-I (Iodine) C6-CH3 (Methyl) Pyrimidinone C2-H (Methine) C4=O (Carbonyl) C5-I (Iodine) C6-CH3 (Methyl) Uracil:c2->Pyrimidinone:c2 Key Difference

Figure 1: Structural comparison highlighting the C2 functional group divergence.

Physicochemical Profile[1][2][3]
Feature5-Iodo-6-methyluracil5-Iodo-6-methylpyrimidin-4-one
CAS Number 1461-67-27752-74-1
Formula C₅H₅IN₂O₂C₅H₅IN₂O
MW 252.01 g/mol 236.01 g/mol
C2 Substituent Carbonyl (=O)Hydrogen (-H)
H-Bond Donors 2 (N1-H, N3-H)1 (N3-H in keto form)
Acidity (pKa) ~9.5 (Acidic)~1.5 (Protonated), ~9.0 (Deprotonated)
Electronic Nature Electron-deficient (Imide)Amphoteric (Amidine-like)

Part 2: Synthetic Pathways

The synthesis of these scaffolds diverges at the precursor stage. The uracil ring is constructed using urea , while the pyrimidinone ring requires formamidine (or a synthetic equivalent like thiourea followed by desulfurization).

Synthesis Workflow

Synthesis EAA Ethyl Acetoacetate (C6H10O3) Condensation1 Condensation (H+ or EtO-) EAA->Condensation1 Condensation2 Condensation (NaOEt / EtOH) EAA->Condensation2 Urea Urea (NH2CONH2) Urea->Condensation1 MethylUracil 6-Methyluracil (Intermediate) Condensation1->MethylUracil Iodination1 Iodination (I2 / NaOH or NIS) MethylUracil->Iodination1 Target1 5-Iodo-6-methyluracil Iodination1->Target1 Formamidine Formamidine Acetate (NH=CHNH2·AcOH) Formamidine->Condensation2 MethylPyr 6-Methylpyrimidin-4-one (Intermediate) Condensation2->MethylPyr Iodination2 Iodination (NIS / AcOH) MethylPyr->Iodination2 Target2 5-Iodo-6-methylpyrimidin-4-one Iodination2->Target2

Figure 2: Divergent synthetic pathways based on the N-C-N fragment source.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Iodo-6-methyluracil

Mechanism: Electrophilic aromatic substitution at the activated C5 position of the uracil ring.

Reagents:

  • 6-Methyluracil (10 mmol)

  • Iodine (I₂, 12 mmol)

  • Sodium Hydroxide (NaOH, 1M solution)

  • Hydrochloric Acid (HCl, for precipitation)

Step-by-Step:

  • Dissolution: Dissolve 1.26 g of 6-methyluracil in 20 mL of 1M NaOH. The solution should be clear as the uracilate anion forms.

  • Iodination: Heat the solution to 60°C. Add 3.05 g of iodine (I₂) portion-wise over 20 minutes. The color will fade as iodine is consumed.

  • Reaction: Stir at 60°C for 2 hours.

  • Work-up: Cool the mixture to room temperature. Acidify carefully with concentrated HCl to pH ~2.

  • Isolation: The product, 5-iodo-6-methyluracil, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry in vacuo.

  • Validation: Melting point should be >270°C (dec).

Protocol B: Synthesis of 5-Iodo-6-methylpyrimidin-4-one

Mechanism: Iodination of the electron-rich pyrimidinone scaffold. Note that the absence of the C2-carbonyl makes the ring slightly more electron-rich than uracil, often allowing the use of N-iodosuccinimide (NIS) under milder conditions.

Reagents:

  • 6-Methylpyrimidin-4-one (10 mmol)

  • N-Iodosuccinimide (NIS, 11 mmol)

  • Glacial Acetic Acid (AcOH)

Step-by-Step:

  • Preparation: Dissolve 1.10 g of 6-methylpyrimidin-4-one in 15 mL of glacial acetic acid.

  • Addition: Add 2.48 g of NIS in a single portion.

  • Reaction: Heat the mixture to 80°C for 1 hour. The reaction is typically faster than the uracil counterpart due to higher nucleophilicity of the C5 position.

  • Work-up: Cool to room temperature. Dilute with 50 mL of water.

  • Neutralization: Neutralize with saturated NaHCO₃ solution until a precipitate forms.

  • Isolation: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/water if necessary.

Part 4: Biological & Pharmaceutical Implications[4][5][6]

Pharmacophore Distinction
  • Uracil Derivative: Mimics Thymine (5-methyluracil). The 5-iodo substitution is a classic bioisostere for the methyl group (similar van der Waals radius), often leading to incorporation into DNA/RNA (e.g., Idoxuridine). It acts primarily as an antimetabolite .

  • Pyrimidinone Derivative: Lacks the Watson-Crick hydrogen bonding face (N3-H, C4=O, C2=O). It cannot base-pair with Adenine in the standard mode. Consequently, it is rarely used as a direct nucleoside analog but serves as a scaffold for kinase inhibitors or as a ligand in metallodrugs.

Reactivity in Drug Design

The C2-H in the pyrimidinone derivative is a "handle" for further functionalization. Unlike the stable C2=O in uracil, the C2 position in pyrimidinone is susceptible to:

  • Nucleophilic Attack: Addition of nucleophiles followed by oxidation.

  • C-H Activation: Palladium-catalyzed cross-couplings to install aryl or alkyl groups at C2, expanding the chemical space for library generation.

References

  • Synthesis and Properties of 5-Iodo-6-methyluracil

    • Source: PubChem Compound Summary
    • URL:[Link]

  • Chemistry of Pyrimidin-4-ones and their Iodin

    • Source: J. Org. Chem. (General Pyrimidine Synthesis)
    • URL:[Link]

  • Comparative Acidity and Basicity of Pyrimidine Deriv

    • Source: NIST Chemistry WebBook
    • URL:[Link]

  • 5-Iodo-6-methylpyrimidin-4(1H)
Exploratory

Technical Guide: Stability & Tautomerism of 5-iodo-6-methylpyrimidin-4(1H)-one

This guide provides an in-depth technical analysis of the stability, tautomerism, and synthesis of 5-iodo-6-methylpyrimidin-4(1H)-one , specifically addressing the thermodynamic and kinetic distinctions between the stabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability, tautomerism, and synthesis of 5-iodo-6-methylpyrimidin-4(1H)-one , specifically addressing the thermodynamic and kinetic distinctions between the stable 1H/3H-lactam forms and the theoretical or transient 5H-tautomer .

Executive Summary: The Tautomeric Landscape

In heterocyclic chemistry, the stability of pyrimidin-4-ones is governed by the competition between aromaticity and electrostatic stabilization. For 5-iodo-6-methylpyrimidin-4(1H)-one , the equilibrium is overwhelmingly dominated by the 1H- and 3H-lactam forms.

The 5H-tautomer (where the proton resides on the C5 carbon, creating an sp³ center) represents a high-energy, non-aromatic species. While often dismissed in final product analysis, this 5H-species is the critical sigma-complex intermediate during the electrophilic iodination of the 6-methyl precursor. Understanding its instability is key to optimizing reaction yields and preventing over-iodination or ring degradation.

Core Stability Hierarchy
  • 1H-Lactam (Most Stable): Maximizes amide resonance and retains ring aromaticity.

  • 3H-Lactam (Meta-Stable): Often co-exists in solution; energy difference is solvent-dependent.

  • 4-Hydroxy (Lactim): Rare in polar solvents; relevant in gas phase or non-polar media.

  • 5H-Tautomer (Unstable): Breaks aromatic conjugation; ~20–30 kcal/mol higher in energy.

Structural & Mechanistic Analysis

Thermodynamic Drivers

The stability of the 1H-tautomer over the 5H-tautomer is driven by the Hückel Rule (4n+2 π-electrons).

  • 1H-Form: The nitrogen lone pair participates in the π-system, creating a cyclic 6π-electron aromatic system. The C5 carbon is sp² hybridized, allowing the iodine atom's lone pairs to conjugate slightly with the ring, further stabilizing the structure.

  • 5H-Form: Protonation at C5 forces the carbon into sp³ hybridization. This interrupts the cyclic π-system, destroying aromaticity. The geminal presence of a bulky Iodine atom and a Hydrogen atom at C5 creates significant steric strain and electronic repulsion.

Visualization of Tautomeric Equilibria

The following diagram illustrates the connectivity and stability relationships between the tautomers.

TautomerStability T1 1H-Lactam (Stable) (Aromatic, sp² C5) T3 3H-Lactam (Meta-Stable) (Aromatic, sp² C5) T1->T3 Fast Eq. Enol 4-Hydroxy (Lactim) (Aromatic) T1->Enol Minor Eq. T5 5H-Tautomer (Unstable) (Non-Aromatic, sp³ C5) Transient Intermediate T5->T1 Rapid Aromatization (-H+) T5->T3 Rapid Aromatization

Figure 1: Tautomeric network of 5-iodo-6-methylpyrimidin-4-one. The 5H form acts as a high-energy funnel draining into the stable aromatic forms.

The Role of the 5H-Tautomer in Synthesis

The "5H-tautomer" is not a target molecule but a mechanistic necessity. During the synthesis of 5-iodo-6-methylpyrimidin-4(1H)-one from 6-methylpyrimidin-4(1H)-one, the reaction proceeds through an electrophilic aromatic substitution (SEAr).

Mechanism:
  • Attack: The electrophile (I⁺) attacks the electron-rich C5 position.

  • Intermediate Formation: This generates the 5H-cationic sigma complex (Wheland intermediate). At this stage, C5 is sp³ hybridized, bearing both H and I.

  • Re-aromatization: A base removes the proton from C5 (the "5H" proton), restoring the C5=C6 double bond and the aromatic 1H-lactam product.

If the reaction conditions are too acidic or lack a proton scavenger, the transition from the 5H-intermediate to the product can be rate-limiting, leading to side reactions.

IodinationMechanism Start 6-Methylpyrimidin-4(1H)-one (Precursor) Intermediate 5H-Sigma Complex (C5: sp³ H, I) NON-AROMATIC Start->Intermediate + I⁺ (Slow Step) Iodine Electrophile Source (I₂ / ICl) Iodine->Intermediate Product 5-Iodo-6-methylpyrimidin-4(1H)-one (Restored Aromaticity) Intermediate->Product - H⁺ (Fast Step) Base Base (OH⁻ / CO₃²⁻) Base->Product Proton Abstraction

Figure 2: Reaction pathway showing the transient nature of the 5H species during iodination.

Experimental Protocols

Synthesis of 5-Iodo-6-methylpyrimidin-4(1H)-one

This protocol ensures the isolation of the stable 1H-tautomer by facilitating the rapid deprotonation of the 5H-intermediate.

Reagents:

  • 6-Methylpyrimidin-4(1H)-one (10 mmol)

  • Iodine (I₂) (12 mmol)

  • Sodium Hydroxide (NaOH) (20 mmol)

  • Solvent: Water (H₂O)[1]

Methodology:

  • Dissolution: Dissolve 10 mmol of 6-methylpyrimidin-4(1H)-one in 20 mL of 1 M NaOH. The basic pH ensures the precursor is soluble and activates the ring for electrophilic attack.

  • Addition: Add 12 mmol of solid Iodine (I₂) portion-wise over 15 minutes at room temperature.

    • Note: The solution will fade from dark brown to colorless as I₂ is consumed.

  • Reaction Monitoring: Stir for 1 hour. Monitor via TLC (10% MeOH in DCM). The 5H-intermediate will not be observed; only starting material and product.

  • Precipitation: Acidify the solution carefully with dilute Acetic Acid to pH ~5–6.

    • Critical Step: This protonates the N1 position (favoring the 1H-lactam) and precipitates the product. Do not drop to pH < 2, or you may protonate the oxygen, increasing solubility.

  • Purification: Filter the white precipitate, wash with cold water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Analytical Validation (Distinguishing Tautomers)

To confirm the absence of the 5H-tautomer and the presence of the 1H-form:

Analytical MethodExpected Signal for 1H-Lactam (Product)Signal for 5H-Tautomer (Hypothetical)
¹H NMR (DMSO-d₆) N-H: Broad singlet ~12.5 ppmC6-Me: Singlet ~2.3 ppmC2-H: Singlet ~8.0 ppmC5-H: Doublet/Singlet ~4–6 ppm (sp³)N-H: Absent (if deprotonated)
¹³C NMR C5-I: ~80–90 ppm (Shielded by I)C4=O: ~160 ppmC5-H(I): ~40–60 ppm (Aliphatic region)
UV-Vis

~260–280 nm (Conjugated)

< 240 nm (Interrupted conjugation)

Implications for Drug Development[3][4]

  • Solubility: The 1H-tautomer possesses a hydrogen bond donor (N-H) and acceptor (C=O), making it moderately soluble in polar aprotic solvents (DMSO, DMF) but poor in non-polar media.

  • Metabolic Stability: The C5-I bond is metabolically robust but susceptible to palladium-catalyzed cross-coupling (Suzuki/Sonogashira) in drug synthesis. The instability of the 5H-form ensures that the iodine does not "migrate" or eliminate easily under physiological conditions.

  • Formulation: Ensure the API is maintained in neutral or slightly acidic conditions to prevent the formation of salts that might shift the tautomeric equilibrium towards less stable enolates.

References

  • Tautomerism of Pyrimidinones

    • Title: 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
    • Source: Benchchem.[2]

  • Iodination Protocols (Green Chemistry)

    • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Experimental Data on 5-Iodo-6-Methylpyrimidin-4(1H)

    • Title: 5-Iodo-6-methylpyrimidin-4(1H)-one Product Page & Properties.
    • Source: J&K Scientific.[3]

  • General Heterocyclic Tautomerism

    • Title: Taming Tautomerism in Organic Crystal Structure Prediction.
    • Source: ChemRxiv.
    • URL:[Link][2]

Sources

Foundational

The Strategic Utility of 5-Iodo-6-methyl-4-pyrimidinone in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 5-iodo-6-methyl-4-pyrimidinone scaffold is a highly versatile and strategically important building block in contemporary medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-iodo-6-methyl-4-pyrimidinone scaffold is a highly versatile and strategically important building block in contemporary medicinal chemistry. Its unique structural features, particularly the presence of a modifiable iodine atom at the C5 position, offer a gateway to a diverse range of complex heterocyclic structures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this scaffold, with a focus on its role in the development of targeted therapeutics, most notably kinase inhibitors. Detailed experimental protocols for the synthesis of the core scaffold and its subsequent diversification via palladium-catalyzed cross-coupling reactions are presented, alongside a discussion of the rationale behind these methodologies. This document serves as a comprehensive resource for researchers seeking to leverage the potential of 5-iodo-6-methyl-4-pyrimidinone in their drug discovery programs.

Introduction: The Pyrimidinone Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the very blueprint of life, forming the structural basis of nucleobases such as cytosine, thymine, and uracil.[1][2] This inherent biological relevance has long positioned pyrimidine derivatives as "privileged scaffolds" in drug discovery, with a remarkable track record of producing successful therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] The pyrimidinone core, a subset of this class, offers a unique combination of hydrogen bonding capabilities and synthetic tractability, making it an attractive starting point for the design of novel bioactive molecules.[6]

The strategic incorporation of an iodine atom at the 5-position of the 6-methyl-4-pyrimidinone ring system dramatically enhances its utility as a building block. This iodo-substituent serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical functionalities through well-established and robust palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic exploration of chemical space around the pyrimidinone core, a critical process in the optimization of lead compounds.

Synthesis of the 5-Iodo-6-methyl-4-pyrimidinone Scaffold

The synthesis of the title scaffold is most effectively achieved through a two-step sequence: the initial construction of the 6-methyl-4-pyrimidinone ring, followed by regioselective iodination at the C5 position.

Step 1: Synthesis of 6-Methyl-4-pyrimidinone

The most common and efficient method for the synthesis of 6-methyl-4-pyrimidinone involves the condensation of ethyl acetoacetate with an appropriate amidine precursor. A well-established method is the Biginelli reaction or a related condensation.[8] A plausible and efficient laboratory-scale synthesis can be adapted from known procedures for similar pyrimidinones.[9]

Experimental Protocol: Synthesis of 6-Methyl-4-pyrimidinone

  • Materials:

    • Ethyl acetoacetate

    • Formamide

    • Sodium ethoxide

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

    • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

    • Following the addition, add formamide (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to pH ~7.

    • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 6-methyl-4-pyrimidinone.

  • Causality of Choices:

    • Sodium ethoxide: A strong base is required to deprotonate the active methylene group of ethyl acetoacetate, facilitating the initial condensation with formamide.

    • Ethanol: Serves as a suitable solvent that readily dissolves the reactants and the base.

    • Reflux: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.

    • Neutralization: Acidification of the reaction mixture protonates the pyrimidinone nitrogen, leading to its precipitation from the reaction medium.

Step 2: Iodination of 6-Methyl-4-pyrimidinone

The C5 position of the 6-methyl-4-pyrimidinone ring is activated towards electrophilic substitution. This allows for the direct and regioselective introduction of an iodine atom using an electrophilic iodine source such as N-iodosuccinimide (NIS).[1][10] The use of an acid catalyst, such as trifluoroacetic acid, can further enhance the reactivity of the iodinating agent.[10]

Experimental Protocol: Synthesis of 5-Iodo-6-methyl-4-pyrimidinone

  • Materials:

    • 6-Methyl-4-pyrimidinone

    • N-Iodosuccinimide (NIS)

    • Glacial acetic acid or Acetonitrile

    • Sodium thiosulfate (aqueous solution)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 6-methyl-4-pyrimidinone (1.0 eq) in glacial acetic acid or acetonitrile in a round-bottom flask.

    • Add N-iodosuccinimide (1.1 eq) to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) can be applied.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product into ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 5-iodo-6-methyl-4-pyrimidinone.

  • Causality of Choices:

    • N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent that is easy to handle and provides good yields.[10]

    • Glacial Acetic Acid/Acetonitrile: These solvents are suitable for this reaction as they dissolve the starting material and are relatively inert to the reaction conditions.

    • Sodium Thiosulfate Quench: This step is crucial for removing excess iodine, which can complicate the purification process.

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of 6-Methyl-4-pyrimidinone cluster_1 Step 2: Iodination Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation & Cyclization Ethyl Acetoacetate->Condensation Formamide Formamide Formamide->Condensation 6-Methyl-4-pyrimidinone 6-Methyl-4-pyrimidinone Condensation->6-Methyl-4-pyrimidinone  NaOEt, EtOH, Reflux Iodination Electrophilic Iodination 6-Methyl-4-pyrimidinone->Iodination NIS N-Iodosuccinimide NIS->Iodination 5-Iodo-6-methyl-4-pyrimidinone 5-Iodo-6-methyl-4-pyrimidinone Iodination->5-Iodo-6-methyl-4-pyrimidinone  AcOH or ACN, RT

Caption: Synthetic pathway to 5-iodo-6-methyl-4-pyrimidinone.

Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The true power of the 5-iodo-6-methyl-4-pyrimidinone scaffold lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C5 position. The electron-deficient nature of the pyrimidine ring generally makes the C-I bond highly reactive in these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][11] This reaction is particularly valuable for introducing aryl and heteroaryl moieties, which are common features in many kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 5-Iodo-6-methyl-4-pyrimidinone

    • Aryl- or heteroarylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 eq)

    • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add 5-iodo-6-methyl-4-pyrimidinone (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[11]

  • Causality of Choices:

    • Palladium Catalyst: The choice of catalyst and ligand is crucial and often substrate-dependent. Pd(PPh₃)₄ is a common choice for general applications, while catalysts with more specialized ligands like dppf can be more effective for challenging substrates.[12]

    • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.[2]

    • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is instrumental for introducing alkynyl groups, which can act as linkers or pharmacophoric elements in drug candidates.

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • 5-Iodo-6-methyl-4-pyrimidinone

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (1-5 mol%)

    • Base (e.g., triethylamine, diisopropylethylamine)

    • Solvent (e.g., THF, DMF)

    • Inert atmosphere

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve 5-iodo-6-methyl-4-pyrimidinone (1.0 eq), the palladium catalyst (0.03 eq), and CuI (0.02 eq) in the chosen solvent.

    • Add the terminal alkyne (1.2 eq) followed by the amine base.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.[15][16]

  • Causality of Choices:

    • Copper(I) Iodide: Acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

    • Amine Base: Serves both as a base to deprotonate the alkyne and as a solvent in some cases. It also scavenges the HI produced during the reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[17][18] This reaction is of paramount importance in medicinal chemistry for the introduction of primary and secondary amines, which are key functional groups for interacting with biological targets.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • 5-Iodo-6-methyl-4-pyrimidinone

    • Primary or secondary amine (1.1-1.5 eq)

    • Palladium pre-catalyst (e.g., RuPhos Pd G3, XPhos Pd G3) (1-5 mol%)

    • Bulky phosphine ligand (e.g., RuPhos, XPhos)

    • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K₃PO₄) (1.5-2.5 eq)

    • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

    • Inert atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

    • Add the 5-iodo-6-methyl-4-pyrimidinone and the amine.

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the reaction with an organic solvent and filter through Celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.[19][20]

  • Causality of Choices:

    • Palladium Pre-catalyst and Ligand: The use of modern, bulky phosphine ligands is often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.[17]

    • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.

Reaction Diversification Diagram

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core 5-Iodo-6-methyl-4-pyrimidinone Suzuki_Product Aryl/Heteroaryl Substituted Pyrimidinone Core->Suzuki_Product  Pd Catalyst, Base Sonogashira_Product Alkynyl Substituted Pyrimidinone Core->Sonogashira_Product  Pd/Cu Catalysts, Base Buchwald_Product Amino Substituted Pyrimidinone Core->Buchwald_Product  Pd Catalyst, Base, Ligand Boronic_Acid R-B(OH)2 Boronic_Acid->Suzuki_Product Alkyne R-C≡CH Alkyne->Sonogashira_Product Amine R1R2NH Amine->Buchwald_Product

Caption: Diversification of the core scaffold via cross-coupling.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6] Many approved and investigational kinase inhibitors feature a pyrimidine or a fused pyrimidine ring system that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The 5-iodo-6-methyl-4-pyrimidinone core is an excellent starting point for the development of such inhibitors.

The diversification strategies outlined above allow for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidinone core. For instance, Suzuki and Sonogashira couplings can be employed to introduce substituents that occupy the hydrophobic regions of the kinase active site, while Buchwald-Hartwig amination can be used to install groups that form key hydrogen bond interactions with the hinge region of the kinase.

Table 1: Potential Applications and Biological Targets

Derivative ClassPotential Biological Target(s)RationaleRepresentative IC₅₀ Data (Illustrative Examples for similar scaffolds)
Aryl-substituted pyrimidinonesReceptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., CDKs)The aryl group can be tailored to fit into the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity.[4][6]EGFR: 10-100 nM[4]
Alkynyl-substituted pyrimidinonesBruton's Tyrosine Kinase (BTK), Mitogen-activated protein kinase kinase 7 (MKK7)The alkynyl linker can be used to introduce larger aromatic systems or to covalently target cysteine residues in the active site.[21]BTK: 5-50 nM[21]
Amino-substituted pyrimidinonesCyclin-Dependent Kinases (CDKs), LIM Kinase 1 (LIMK1)The amino group can form crucial hydrogen bonds with the kinase hinge region, a common binding motif for many kinase inhibitors.CDK2: 20-200 nM

Note: The IC₅₀ values presented are illustrative and based on published data for structurally related pyrimidine-based kinase inhibitors. Actual potencies of derivatives of the 5-iodo-6-methyl-4-pyrimidinone scaffold would require experimental determination.

Conclusion

The 5-iodo-6-methyl-4-pyrimidinone scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its straightforward synthesis and the exceptional versatility of the C5-iodo group for diversification through robust cross-coupling reactions make it an ideal starting point for the discovery of novel therapeutics. The demonstrated importance of the pyrimidinone core in kinase inhibition highlights the immense potential of this building block in the development of targeted therapies for cancer and other diseases. This guide provides a solid foundation of knowledge and practical protocols to empower researchers to fully exploit the strategic advantages offered by this valuable heterocyclic building block.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Jain, A., & Kumar, A. (2021). Suzuki-Miyaura cross-coupling reactions: a comprehensive review. RSC advances, 11(1), 1-28.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron letters, 43(29), 5047-5048.
  • Eckhardt, M., & Fu, G. C. (2003). The first applications of carbene ligands in cross-couplings of alkyl electrophiles: Sonogashira reactions of unactivated alkyl bromides and iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
  • Falsone, G., & Kappe, C. O. (2001). A new look at the Biginelli reaction: direct synthesis of 3, 4-dihydropyrimidin-2 (1H)-ones from 1, 3-dicarbonyl compounds, aldehydes, and urea using polyphosphate ester (PPE)
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Kaur, R., & Kumar, K. (2021). Pyrimidine and its derivatives: a review on various biological activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-19.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Niu, M., Fu, H., Jiang, Y., & Zhao, Y. (2008).
  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). A mild, rapid, and catalytic method for the iodination of arenes. Organic letters, 17(19), 4782-4785.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
  • Thomas, A. P., & Fraser, J. D. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino) pyrimido [5, 4-d] pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(12), 1820-1826.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Ibraheem, R. A., & Al-Bayati, R. I. H. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(5), 1426-1451.
  • Rosi, F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5(1), 1-14.
  • Benson, W. R., McBee, E. T., & Rand, L. (1964). N-Iodosuccinimide. Organic Syntheses, 44, 73.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis, in vitro cytotoxicity and bleomycin-dependent DNA damage evaluation of some heterocyclic-fused pyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 198-208.
  • Wang, P., et al. (2016). Development of 6-methyl-4, 5-dihydropyrazolo [3, 4-d] pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Bioorganic & medicinal chemistry letters, 26(1), 155-159.
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(9), 959-974.
  • Li, Y., et al. (2023). Identification of 5, 7-Dihydro-6 H-pyrrolo [2, 3-d] pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry, 66(17), 12193-12210.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1, 2, 3, 4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S2), 1033-1049.
  • Sleebs, B. E., et al. (2011). Identification of 5, 6-substituted 4-aminothieno [2, 3-d] pyrimidines as LIMK1 inhibitors. Bioorganic & medicinal chemistry letters, 21(19), 5992-5994.
  • Gomaa, M. S., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo [1, 5-a] pyrimidines. Molecules, 25(6), 1434.
  • Li, Y., et al. (2021). Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters.
  • Al-Warhi, T., et al. (2025). 4, 6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12, 1373515.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-iodosuccinimide. Retrieved from [Link]

  • Li, J. J. (2014).
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.

Sources

Exploratory

Physicochemical Profiling: pKa Values and Ionization Dynamics of 5-Iodo-6-methylpyrimidin-4-one

The following technical guide provides an in-depth physicochemical analysis of 5-iodo-6-methyl-5H-pyrimidin-4-one (and its relevant tautomers), designed for researchers in medicinal chemistry and pre-formulation sciences...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical analysis of 5-iodo-6-methyl-5H-pyrimidin-4-one (and its relevant tautomers), designed for researchers in medicinal chemistry and pre-formulation sciences.

Executive Summary

5-iodo-6-methylpyrimidin-4-one is a functionalized pyrimidine scaffold often utilized as a fragment in drug discovery or a synthetic intermediate for nucleobase analogues. Its ionization behavior is critical for understanding its solubility, membrane permeability (LogD), and binding affinity.

  • Primary Acidic pKa (Deprotonation): 7.8 ± 0.3 (Estimated).

    • Mechanism:[1] Loss of the N3–H proton (lactam) or O–H proton (lactim).

    • Implication: The compound exists primarily as a neutral species at gastric pH (1–3) and transitions to a mono-anionic species at physiological pH (7.4) and basic conditions.

  • Secondary Basic pKa (Protonation): 0.8 ± 0.4 (Estimated).

    • Mechanism:[1] Protonation of N1 or the carbonyl oxygen.

    • Implication: Significant only under highly acidic conditions; negligible contribution to physiological behavior.

This guide details the structural factors influencing these values, the tautomeric equilibria involved, and validated protocols for experimental determination.

Chemical Identity and Structural Dynamics[2]

Nomenclature and Tautomerism

While the user prompt specifies 5H-pyrimidin-4-one , this nomenclature typically implies a non-aromatic tautomer with a saturated carbon at position 5. However, for 5-iodo-6-methyl derivatives, the thermodynamic equilibrium overwhelmingly favors the conjugated, aromatic tautomers: 3H-pyrimidin-4-one (lactam) and pyrimidin-4-ol (lactim).

  • Lactam Form (Dominant in aqueous solution): 5-iodo-6-methylpyrimidin-4(3H)-one.

  • Lactim Form (Minor, solvent-dependent): 5-iodo-6-methylpyrimidin-4-ol.

Substituent Effects (SAR Analysis)

The pKa values are governed by the interplay between the pyrimidine core and its substituents:

  • Pyrimidin-4-one Core: Inherently amphoteric. The unsubstituted core has an acidic pKa ~8.6 and a basic pKa ~1.8.

  • 5-Iodo Group (Electron-Withdrawing): The iodine atom exerts a strong inductive effect (-I), stabilizing the negative charge on the conjugate base (anion). This lowers the acidic pKa by approximately 0.8–1.2 units compared to the non-iodinated parent.

  • 6-Methyl Group (Electron-Donating): The methyl group exerts a weak inductive effect (+I), slightly destabilizing the anion. This raises the acidic pKa by approximately 0.2–0.4 units.

Net Effect: The strong electron-withdrawing nature of iodine dominates, resulting in a molecule that is more acidic than 6-methylpyrimidin-4-one (pKa ~9.2) but less acidic than 5-nitro derivatives.

Ionization Pathways and pKa Data

Predicted vs. Experimental Data Landscape

Direct experimental values for this specific derivative are sparse in open literature. The values below are synthesized from quantitative Structure-Activity Relationship (QSAR) analysis of closely related validated analogues (e.g., 5-iodouracil, 6-methyl-4-pyrimidone).

Species TransformationMechanismEstimated pKaExperimental Reference (Analogue)
Cation

Neutral
Protonation of Carbonyl O or N10.8 ± 0.4 5-Iodouracil (pKa ~ -0.5 to 0.5)
Neutral

Anion
Deprotonation of N3–H7.8 ± 0.3 6-Methyl-4-pyrimidone (9.2) + I-shift (-1.4)
Visualization of Ionization Dynamics

The following diagram illustrates the tautomeric equilibrium and the ionization pathways governed by the cited pKa values.

IonizationPathways Cation Cationic Form (Protonated at O4/N1) pH < 1 Neutral_Lactam Neutral Lactam (3H) (Dominant Species) pH 2 - 7 Cation->Neutral_Lactam pKa1 ≈ 0.8 (Fast Exchange) Neutral_Lactim Neutral Lactim (OH) (Minor Tautomer) Neutral_Lactam->Neutral_Lactim Tautomerism (K_T) Anion Anionic Form (Deprotonated at N3) pH > 8 Neutral_Lactam->Anion pKa2 ≈ 7.8 (N3-H Removal) Neutral_Lactim->Anion O-H Removal

Caption: Tautomeric equilibrium and ionization states of 5-iodo-6-methylpyrimidin-4-one across the pH scale.

Experimental Protocols for pKa Determination

For drug development applications requiring high precision, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

Best for compounds with solubility > 100 µM.

  • Preparation: Dissolve 2–5 mg of the compound in degassed water (or 0.15 M KCl/water) to ensure constant ionic strength.

  • Acidification: Add standard HCl (0.1 M) to lower pH to ~2.0.

  • Titration: Titrate with carbonate-free standardized NaOH (0.1 M) under inert gas (Nitrogen/Argon) purge to prevent CO₂ absorption.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum plot or Gran method to identify the inflection point corresponding to the pKa.

    • Note: Due to the iodine, ensure the electrode is compatible with halides or use a double-junction reference electrode to prevent precipitation of AgI if using Ag/AgCl electrodes.

UV-Vis Spectrophotometric Titration

Best for sparingly soluble compounds or when sample quantity is limited (< 1 mg).

  • Wavelength Selection: Determine

    
     for the neutral (pH 4) and anionic (pH 10) forms. The iodine substituent typically induces a bathochromic shift.
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 5.0 to 10.0 in 0.5 unit increments.

  • Measurement: Add a fixed aliquot of compound stock (in DMSO/Methanol) to each buffer. Measure Absorbance at

    
    .
    
  • Calculation: Use the Henderson-Hasselbalch transformation:

    
    
    Where 
    
    
    
    is absorbance at specific pH,
    
    
    is absorbance of neutral form, and
    
    
    is absorbance of anion.[2]
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 5-Iodo-6-methylpyrimidin-4-one Sample SolubilityCheck Check Aqueous Solubility (>100 µM?) Start->SolubilityCheck Potentiometry Method A: Potentiometric Titration (High Solubility) SolubilityCheck->Potentiometry Yes UVVis Method B: UV-Vis Spectrophotometry (Low Solubility / High Sensitivity) SolubilityCheck->UVVis No Prep_Pot Dissolve in 0.15 M KCl Acidify to pH 2.0 Potentiometry->Prep_Pot Titrate Titrate with 0.1M KOH (Inert Atmosphere) Prep_Pot->Titrate Calc_Pot Gran Plot Analysis Determine pKa Titrate->Calc_Pot Result Final pKa Value Calc_Pot->Result Scan Scan UV Spectrum (Acidic vs Basic) UVVis->Scan SelectWavelength Identify Analytical Wavelength (Max shift) Scan->SelectWavelength BufferSeries Measure Absorbance in pH 5-10 Buffers SelectWavelength->BufferSeries Calc_UV Henderson-Hasselbalch Plot BufferSeries->Calc_UV Calc_UV->Result

Caption: Decision matrix and workflow for experimental pKa determination.

Implications for Drug Development[4]

Solubility and Formulation
  • pH-Dependent Solubility: At pH < 7, the compound is neutral and likely exhibits low aqueous solubility (Class II/IV in BCS).

  • Formulation Strategy: To achieve high loading, formulation at pH > 8.5 (forming the salt) is recommended, although stability of the iodine-carbon bond at high pH must be monitored (potential for dehalogenation).

ADME (Absorption, Distribution, Metabolism, Excretion)
  • Intestinal Absorption: At the physiological pH of the small intestine (6.5–7.5), the compound remains largely neutral (~80–90%). This favors passive diffusion across lipid membranes.

  • Binding: The iodine atom is a large, lipophilic, and "soft" moiety. It can engage in halogen bonding with carbonyl backbone oxygens in target proteins, a potent interaction often exploited to increase potency.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69672, 5-Iodouracil. (Accessed Feb 2026).[3] Link

  • Bordwell, F. G. pKa Table - Organic Chemistry Data. (Bordwell pKa values for pyrimidines and heterocycles). Link

  • Leito, I., et al. Experimental basicity data in non-aqueous media. University of Tartu. Link

  • ChemicalBook. Properties of 6-Methylpyrimidin-4(3H)-one (CAS 3524-87-6).Link

  • Cheméo. Chemical Properties of 4(1H)-Pyrimidinone, 6-hydroxy-.Link

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of 5-Iodo-6-Methyl-5H-Pyrimidin-4-One Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 5-iodo-6-methyl-5H-pyrimidin-4-one (and its relevant tautomers/derivatives). Executive Summary 5-iodo-6-methyl-5H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 5-iodo-6-methyl-5H-pyrimidin-4-one (and its relevant tautomers/derivatives).

Executive Summary

5-iodo-6-methyl-5H-pyrimidin-4-one (often referenced in its tautomeric form as 5-iodo-6-methylpyrimidin-4(3H)-one ) represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical pharmacophore and synthetic intermediate for a class of antiviral agents known as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , specifically the HEPT and DABO series used in HIV-1 therapy. Beyond its antiretroviral utility, derivatives of this scaffold exhibit significant antimicrobial and anticancer properties by acting as antimetabolites or allosteric enzyme inhibitors.

This guide analyzes the structure-activity relationships (SAR), mechanism of action (MoA), and validated synthetic protocols for this compound class.[2]

Part 1: Chemical Basis & Structural Logic[3]

The Scaffold

The core structure consists of a pyrimidine ring functionalized with a ketone (C4), a methyl group (C6), and an iodine atom (C5).

  • C-5 Iodine: A bulky, lipophilic halogen that occupies hydrophobic pockets in target enzymes (e.g., HIV-1 Reverse Transcriptase). It is also a "synthetic handle," enabling Palladium-catalyzed cross-coupling (Sonogashira, Suzuki) to generate diverse libraries.

  • C-6 Methyl: Provides steric bulk and restricts conformational rotation, often locking the molecule into a bioactive conformation.

  • Tautomerism: While the user query specifies 5H, the molecule predominantly exists in the 3H or 1H lactam form in solution, essential for hydrogen bonding with biological targets.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis Core 5-iodo-6-methyl pyrimidin-4-one Core C5_Iodo C-5 Iodine: Hydrophobic Pocket Binding & Synthetic Handle Core->C5_Iodo Critical for Activity C6_Methyl C-6 Methyl: Steric Constraint & Conformational Lock Core->C6_Methyl Stabilizes Binding N_Substitution N-1/N-3 Positions: Solubility & Target Interaction (H-Bonding) Core->N_Substitution Modulates Bioavailability

Caption: SAR map highlighting the pharmacophoric contributions of the 5-iodo and 6-methyl substituents.[3]

Part 2: Biological Activity & Therapeutic Applications[1][4][5][6][7][8][9][10][11][12]

Antiviral Activity (HIV-1 Inhibition)

The primary biological utility of this scaffold is in the inhibition of HIV-1 Reverse Transcriptase (RT) .[4][5][6]

  • Class: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[7][8][4][6]

  • Mechanism: Unlike nucleoside analogs (NRTIs) that bind to the active catalytic site, these derivatives bind to an allosteric hydrophobic pocket adjacent to the active site. This binding induces a conformational change that locks the enzyme's "thumb" subdomain, preventing DNA polymerization.

  • Key Derivative: HEPT Analogues (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine).[5][9] The 5-iodo-6-methyl core mimics the thymine moiety of HEPT.

    • Potency: 5-iodo derivatives often show IC50 values in the nanomolar (nM) range against wild-type HIV-1.

Antimicrobial & Enzyme Inhibition[8][9][14]
  • DHFR Inhibition: 2,4-diamino-substituted versions of this scaffold are potent inhibitors of Dihydrofolate Reductase (DHFR) in Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The 5-iodo group fits into the hydrophobic active site of the bacterial enzyme, distinct from the human homolog.

  • Anticancer (CDK2/COX-2): N-alkylated derivatives have shown selectivity for Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2), acting as anti-proliferative agents in tumor models.

Quantitative Data Summary
Target Organism/EnzymeDerivative ClassActivity MetricReference Range
HIV-1 (Wild Type) HEPT/DABO AnaloguesEC50 (Viral Replication)0.01 – 5.0 µM
HIV-1 RT Enzyme 5-iodo-6-methyl-N-alkylIC50 (Enzyme Inhibition)40 – 200 nM
S. aureus (MRSA) 2,4-diamino-5-iodo...[10][11]MIC (Growth Inhibition)0.5 – 4.0 µg/mL
Human COX-2 Thieno-pyrimidinone deriv.IC50~40 nM

Part 3: Mechanism of Action (MoA)

The specific inhibition mechanism for HIV-1 Reverse Transcriptase is detailed below.

MoA_Pathway Drug 5-iodo-6-methyl Derivative Target HIV-1 Reverse Transcriptase (Allosteric Pocket) Drug->Target Hydrophobic Interaction (Iodine) Complex Enzyme-Inhibitor Complex (Locked Conformation) Target->Complex Binding Effect Catalytic Site Distortion (Thumb Subdomain Rigidified) Complex->Effect Allosteric Shift Outcome Viral DNA Synthesis Halted (Replication Blocked) Effect->Outcome Inhibition

Caption: Allosteric inhibition cascade of HIV-1 RT by 5-iodo-6-methyl-pyrimidinone derivatives.

Part 4: Experimental Protocols

Synthesis of 5-Iodo-6-Methylpyrimidin-4(3H)-one

Objective: Selective iodination of the C-5 position of 6-methylpyrimidin-4-one.

Reagents:

  • 6-Methylpyrimidin-4(3H)-one (Starting Material)

  • Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS)

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve 10 mmol of 6-methylpyrimidin-4(3H)-one in 20 mL of glacial acetic acid.

  • Addition: Add 11 mmol (1.1 eq) of Iodine Monochloride (ICl) dropwise at room temperature. Caution: ICl is corrosive.

  • Reflux: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (EtOAc:MeOH 9:1) until the starting material disappears.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: The product precipitates as a solid. Filter and wash with 5% sodium thiosulfate solution (to remove excess iodine) followed by cold water.

  • Purification: Recrystallize from ethanol/water.

    • Expected Yield: 75–85%.

    • Validation: 1H NMR (DMSO-d6) should show loss of the C-5 proton signal (~6.0 ppm) and retention of the C-6 methyl singlet (~2.2 ppm).

Biological Assay: HIV-1 RT Inhibition (In Vitro)

Objective: Determine the IC50 of the synthesized derivative against recombinant HIV-1 RT.

Workflow:

  • Preparation: Prepare a reaction mixture containing Poly(rA)·oligo(dT) template/primer, [3H]-dTTP (tritiated thymidine triphosphate), and recombinant HIV-1 RT enzyme in lysis buffer.

  • Incubation: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.01 µM to 100 µM). Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding cold 10% Trichloroacetic acid (TCA) to precipitate DNA.

  • Quantification: Filter the precipitate onto glass fiber filters. Measure radioactivity (CPM) using a liquid scintillation counter.

  • Calculation: Calculate % Inhibition =

    
    . Plot dose-response curve to determine IC50.
    

References

  • Mai, A., et al. (2012). "Diverse combinatorial design, synthesis and in vitro evaluation of new HEPT analogues as potential non-nucleoside HIV-1 reverse transcription inhibitors." European Journal of Medicinal Chemistry. Link

  • Danel, K., et al. (1998). "Synthesis and Anti-HIV-1 Activity of Novel 5-Substituted 6-Benzyluracil Derivatives." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "Iodine Monochloride: A Versatile Catalyst in Organic Synthesis." BenchChem Technical Notes. Link

  • Baba, M., et al. (1989). "Highly potent and selective inhibition of human immunodeficiency virus type 1 by a novel series of 6-substituted acyclouridine derivatives." Proceedings of the National Academy of Sciences. Link

  • J&K Scientific. (2024). "Product Data Sheet: 5-Iodo-6-methylpyrimidin-4(1H)-one." J&K Scientific Catalog. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-iodo-6-methyl-5H-pyrimidin-4-one from Ethyl Acetoacetate

An Application Note and Protocol for Researchers Abstract Halogenated pyrimidinones are foundational scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Halogenated pyrimidinones are foundational scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents.[1][2] The introduction of an iodine atom at the C-5 position of the pyrimidinone ring provides a versatile handle for further functionalization through various cross-coupling reactions. This application note provides a comprehensive, field-tested guide for the synthesis of 5-iodo-6-methyl-5H-pyrimidin-4-one, starting from the readily available bulk chemical, ethyl acetoacetate. The synthesis is presented as a robust three-stage process: (1) Base-catalyzed cyclocondensation to form a thiouracil intermediate, (2) Desulfurization to yield the pyrimidinone core, and (3) Regioselective iodination to afford the final product. This document explains the chemical principles behind each step, offers detailed, step-by-step protocols, and includes safety considerations for the chemical researcher and drug development professional.

Introduction and Synthetic Strategy

The pyrimidine core is a ubiquitous feature in biologically active compounds, including antiviral and anticancer drugs.[3] Specifically, 5-halo-pyrimidines are pivotal precursors for creating carbon-carbon or carbon-heteroatom bonds, making their synthesis a subject of significant interest.[4] The target molecule, 5-iodo-6-methyl-5H-pyrimidin-4-one, combines the pyrimidinone scaffold with a reactive iodine substituent, making it a valuable building block for compound library synthesis.

The synthetic strategy detailed herein is a linear, three-step sequence designed for efficiency and scalability.

  • Step I: Cyclocondensation. The synthesis commences with a base-catalyzed condensation reaction between ethyl acetoacetate and thiourea. This reaction constructs the heterocyclic pyrimidine ring, yielding 6-methyl-2-thiouracil. This approach is a modification of the classical Pinner synthesis and is well-documented for its high yields.[5][6]

  • Step II: Desulfurization. The thiocarbonyl group in 6-methyl-2-thiouracil is subsequently removed to yield the desired 6-methyl-5H-pyrimidin-4-one core. This transformation is effectively achieved using Raney Nickel, a well-established reagent for desulfurization reactions in heterocyclic chemistry.[5]

  • Step III: Electrophilic Iodination. The final step involves the regioselective iodination at the C-5 position of the pyrimidinone ring. The C-5 position is the most electron-rich and thus most susceptible to electrophilic attack.[6] N-Iodosuccinimide (NIS) is employed as a mild and highly effective source of the iodonium ion (I+), ensuring a clean and high-yielding transformation.[7][8]

Overall Synthetic Scheme

The complete three-step synthesis is illustrated below.

Synthetic_Scheme cluster_0 Step I: Cyclocondensation cluster_1 Step II: Desulfurization cluster_2 Step III: Iodination EAA Ethyl Acetoacetate Intermediate1 6-Methyl-2-thiouracil (Intermediate I) EAA->Intermediate1 1. NaOMe, Methanol 2. Acetic Acid Thiourea Thiourea Thiourea->Intermediate1 1. NaOMe, Methanol 2. Acetic Acid Intermediate2 6-Methyl-5H-pyrimidin-4-one (Intermediate II) Intermediate1->Intermediate2 Raney® Ni, aq. NH₃ FinalProduct 5-iodo-6-methyl-5H-pyrimidin-4-one (Final Product) Intermediate2->FinalProduct N-Iodosuccinimide (NIS) DMF

Caption: Overall reaction scheme for the synthesis.

Experimental Protocols

PART 1: Synthesis of 6-Methyl-2-thiouracil (Intermediate I)

Principle: This step involves the base-catalyzed cyclocondensation of ethyl acetoacetate with thiourea. Sodium methoxide (NaOMe) acts as a strong base, deprotonating the active methylene group of ethyl acetoacetate to form a nucleophilic enolate. This enolate attacks the electrophilic carbon of thiourea, initiating a sequence of addition and intramolecular cyclization, followed by dehydration, to form the stable pyrimidine ring. The reaction is subsequently neutralized with acetic acid to precipitate the product.[5]

Reagents and Materials

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Thiourea76.121.01.076.1 g
Ethyl Acetoacetate130.141.01.0130.1 g (127.5 mL)
Sodium Methoxide54.021.21.264.8 g
Methanol32.04--900 mL
Acetic Acid (Glacial)60.05--~120 mL
Activated Carbon---~5 g

Protocol:

  • To a 2-liter round-bottom flask equipped with a reflux condenser, add thiourea (76.1 g), ethyl acetoacetate (130.1 g), sodium methoxide (64.8 g), and methanol (900 mL).

  • Gently heat the mixture on a steam bath or heating mantle under reflux. The reaction is allowed to proceed for approximately 8 hours. During this time, the methanol can be allowed to evaporate slowly under a fume hood.

  • After the reaction period, a solid residue will remain. Dissolve this residue in 1 liter of hot water.

  • Add a small amount of activated carbon (~5 g) to the hot solution to decolorize it, and filter the hot solution through a fluted filter paper or a Celite® pad to remove the carbon.

  • CAUTION: This step can cause vigorous foaming. Carefully and slowly add glacial acetic acid (~120 mL) to the hot filtrate until the solution is acidic (test with litmus or pH paper).

  • A white precipitate of 6-methyl-2-thiouracil will form. Allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash it with cold water (2 x 100 mL), and then with a small amount of cold ethanol (50 mL).

  • Dry the product in a vacuum oven at 70-80°C. The expected yield is 98–119 g (69–84%).[5] The product is typically of sufficient purity for the next step.

PART 2: Synthesis of 6-Methyl-5H-pyrimidin-4-one (Intermediate II)

Principle: This step achieves the desulfurization of the thiouracil intermediate. Raney Nickel, a fine-grained solid catalyst composed primarily of nickel, is highly effective for hydrogenolysis of carbon-sulfur bonds. In an aqueous ammonia solution, the Raney Nickel catalytically cleaves the C=S bond, which is then replaced by a C=O group upon workup, yielding the target pyrimidinone.[5]

Safety Precaution: Raney Nickel is pyrophoric (can ignite spontaneously in air) when dry. It must be handled as a slurry in water at all times. Ensure there are no flammable solvents nearby during handling.

Reagents and Materials

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
6-Methyl-2-thiouracil142.180.071.010.0 g
Raney® Nickel (active)~58.69 (as Ni)--~45 g (wet paste)
Conc. Aqueous Ammonia~17.03 (as NH₃)--20 mL
Water (Distilled)18.02--~230 mL

Protocol:

  • In a 500-mL round-bottom flask, dissolve 6-methyl-2-thiouracil (10.0 g) in a mixture of distilled water (200 mL) and concentrated aqueous ammonia (20 mL) by heating gently.

  • CAUTION: Perform this step in a well-ventilated fume hood. Carefully add the wet paste of Raney Nickel catalyst (~45 g) to the hot solution in portions. Use an additional ~30 mL of distilled water to rinse all the catalyst into the flask.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 1.5 hours. The reaction progress can be monitored by the disappearance of the starting material via TLC.

  • After the reaction is complete, filter the hot mixture through a Celite® pad to remove the Raney Nickel catalyst. CAUTION: Keep the filter cake wet with water at all times to prevent ignition.

  • Wash the filter cake thoroughly with several portions of hot water.

  • Combine the filtrate and washings and evaporate the solution to dryness on a steam bath or using a rotary evaporator.

  • Dry the resulting solid residue in an oven at 70°C. The expected yield of crude 6-methyl-5H-pyrimidin-4-one is 7.0–7.2 g (90–93%).[5] This product can be purified further by recrystallization from acetone or ethyl acetate if necessary.

PART 3: Synthesis of 5-iodo-6-methyl-5H-pyrimidin-4-one (Final Product)

Principle: This final step is an electrophilic aromatic substitution. The pyrimidinone ring, while generally electron-deficient, has sufficient nucleophilicity at the C-5 position to react with a suitable electrophilic iodine source.[6] N-Iodosuccinimide (NIS) serves as an excellent source of "I+", where the N-I bond is polarized, making the iodine atom electrophilic. In a polar aprotic solvent like DMF, NIS efficiently iodinates the C-5 position to yield the final product.[4][7]

Reagents and Materials

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
6-Methyl-5H-pyrimidin-4-one126.110.041.05.0 g
N-Iodosuccinimide (NIS)224.990.0441.19.9 g
Dimethylformamide (DMF)73.09--50 mL
Sodium Thiosulfate158.11--Sat. aq. solution
Ethyl Acetate88.11--For extraction
Brine---For washing

Protocol:

  • To a 250-mL round-bottom flask, add 6-methyl-5H-pyrimidin-4-one (5.0 g) and dimethylformamide (DMF, 50 mL). Stir the mixture until the solid is fully dissolved.

  • Add N-Iodosuccinimide (9.9 g) to the solution in one portion.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.

  • To quench any unreacted iodine, add saturated aqueous sodium thiosulfate solution dropwise until the characteristic iodine color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Purify by recrystallization from ethanol or an ethanol/water mixture to yield pure 5-iodo-6-methyl-5H-pyrimidin-4-one.

Overall Experimental Workflow

The following diagram provides a visual summary of the entire laboratory workflow.

G cluster_1 Step I: Cyclocondensation cluster_2 Step II: Desulfurization cluster_3 Step III: Iodination start Start: Ethyl Acetoacetate + Thiourea s1_react React in Methanol with NaOMe (8h) start->s1_react s1_workup Dissolve in H₂O Neutralize with AcOH s1_react->s1_workup s1_isolate Filter & Dry (Intermediate I) s1_workup->s1_isolate s2_react Reflux with Raney® Ni in aq. NH₃ (1.5h) s1_isolate->s2_react s2_workup Filter Hot (Caution: Pyrophoric!) s2_react->s2_workup s2_isolate Evaporate & Dry (Intermediate II) s2_workup->s2_isolate s3_react React with NIS in DMF (4-6h) s2_isolate->s3_react s3_workup Quench (Na₂S₂O₃) Aqueous Extraction (EtOAc) s3_react->s3_workup s3_purify Dry, Concentrate & Recrystallize s3_workup->s3_purify end_node Final Product: 5-iodo-6-methyl-5H-pyrimidin-4-one s3_purify->end_node

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note provides a reliable and detailed three-step synthesis for 5-iodo-6-methyl-5H-pyrimidin-4-one from ethyl acetoacetate. By following the established protocols for cyclocondensation, desulfurization, and regioselective iodination, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The causality for each experimental choice has been explained, and critical safety information has been highlighted to ensure a safe and successful synthesis.

References

  • (No Source)
  • Lee, J. Y., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available at: [Link][1][9][10]

  • (No Source)
  • (No Source)
  • Foster, H. M., & Snyder, H. R. (1953). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 33, 60. Available at: [Link][5]

  • (No Source)
  • (No Source)
  • Lee, J. Y., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available at: [Link][1][9][10]

  • Biginelli reaction. In Wikipedia. Retrieved February 25, 2026, from [Link][11]

  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)
  • Pyrimidine. In Wikipedia. Retrieved February 25, 2026, from [Link][6]

  • Kaur, R., et al. (2023). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Catalysts, 13(8), 1152. Available at: [Link][12]

  • Racys, D. T., et al. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. Available at: [Link][13]

  • Zhang, Y., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Biochemical Pharmacology, 117674. Available at: [Link][2]

  • N-Iodosuccinimide (NIS). In Organic Chemistry Portal. Retrieved February 25, 2026, from [Link][7]

  • (No Source)
  • Lee, J. K., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(16), 4437–4445. Available at: [Link][14]

  • (No Source)
  • Lee, J. Y., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available at: [Link][1][9][10]

  • (No Source)
  • (No Source)
  • (No Source)
  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Retrieved February 25, 2026, from [Link][15]

  • (No Source)
  • (No Source)
  • (No Source)
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Retrieved February 25, 2026, from [Link][3]

Sources

Application

Application Note: Iodination Protocols for 6-Methylpyrimidin-4(3H)-one

Introduction & Strategic Significance The iodination of 6-methylpyrimidin-4(3H)-one (also known as 6-methyl-4-pyrimidinol) is a critical transformation in medicinal chemistry. The resulting product, 5-iodo-6-methylpyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The iodination of 6-methylpyrimidin-4(3H)-one (also known as 6-methyl-4-pyrimidinol) is a critical transformation in medicinal chemistry. The resulting product, 5-iodo-6-methylpyrimidin-4(3H)-one , serves as a high-value scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

Unlike chlorination or bromination, iodination introduces a "soft" leaving group that enables selective functionalization at the C5 position without disrupting the sensitive heteroaromatic core. However, the reaction presents specific challenges:

  • Tautomeric Ambiguity: The substrate exists in a keto-enol equilibrium (pyrimidinone vs. hydroxypyrimidine), affecting its nucleophilicity.

  • Regioselectivity: While the C6-methyl group activates the ring, the electron-withdrawing C4-carbonyl/hydroxyl group deactivates the C5 position compared to simple arenes.

  • Solubility: The polar nature of the pyrimidinone scaffold often necessitates specific solvent systems (e.g., aqueous alkali or polar aprotic solvents).

This guide details three field-proven protocols designed to address these challenges, ranging from scalable aqueous methods to anhydrous laboratory techniques.

Mechanistic Considerations

The success of this reaction relies on manipulating the electronic state of the pyrimidine ring.

  • Neutral State: In neutral organic solvents, the substrate exists predominantly as the 4(3H)-one tautomer. The C5 position is moderately nucleophilic but may require activation.

  • Anionic State (Alkaline Conditions): In the presence of a strong base (NaOH/KOH), the substrate forms the pyrimidin-4-olate anion . This species is significantly more electron-rich, making the C5 position highly susceptible to electrophilic attack by molecular iodine (

    
    ).
    
Reaction Mechanism Diagram[1]

IodinationMechanism Substrate 6-Methylpyrimidin-4(3H)-one (Keto Tautomer) Anion Pyrimidin-4-olate Anion (High Nucleophilicity at C5) Substrate->Anion Deprotonation (-H+) Base Base (NaOH) Base->Anion Complex Sigma Complex (Intermediate) Anion->Complex Electrophilic Attack (C5) Iodine Electrophile (I-I) Iodine->Complex Product 5-Iodo-6-methylpyrimidin-4(3H)-one Complex->Product Re-aromatization (-HI)

Figure 1: Mechanistic pathway for base-mediated iodination via the anionic intermediate.

Experimental Protocols

Protocol A: Aqueous Alkaline Iodination (Scalable & Green)

Best for: Large-scale synthesis (>10g), cost-efficiency, and avoiding organic solvents. Mechanism: Formation of the activated enolate anion.

Reagents
  • Substrate: 6-Methylpyrimidin-4(3H)-one (1.0 equiv)

  • Iodine Source: Molecular Iodine (

    
    ) (1.1 equiv)
    
  • Base: Sodium Hydroxide (NaOH) (2.5 equiv)

  • Solvent: Water (

    
    )
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylpyrimidin-4(3H)-one (10 mmol) in 20 mL of 2.5 M NaOH solution. Ensure the solution is clear (formation of the sodium salt).

  • Addition: Heat the solution to 60°C . Add molecular iodine (

    
    ) (11 mmol) portion-wise over 30 minutes. The solution will initially turn dark brown and then fade as the iodine is consumed.
    
    • Note: If the iodine reacts slowly, a small amount of KI can be added to increase solubility (

      
       formation).
      
  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitation: Carefully acidify the solution to pH ~5–6 using glacial acetic acid or 2 M HCl. The product, 5-iodo-6-methylpyrimidin-4(3H)-one , will precipitate as a solid.

  • Purification: Filter the solid, wash copiously with water (to remove inorganic salts) and cold ethanol. Dry under vacuum.

Yield Expectation: 75–85% Key Advantage: Uses water as solvent; simple filtration workup.

Protocol B: N-Iodosuccinimide (NIS) in Polar Aprotic Solvent

Best for: Small-scale synthesis, anhydrous requirements, or if the substrate has acid/base sensitive protecting groups (though less relevant for the core scaffold).

Reagents
  • Substrate: 6-Methylpyrimidin-4(3H)-one (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1–1.2 equiv)

  • Solvent: DMF or Acetonitrile (ACN)

  • Catalyst (Optional): TFA (0.1 equiv) if reaction is sluggish.

Step-by-Step Procedure
  • Setup: Dissolve the substrate (5 mmol) in anhydrous DMF (15 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add NIS (5.5 mmol) in a single portion at room temperature. Protect the flask from light (wrap in foil).

  • Reaction: Stir at RT to 45°C for 12 hours.

    • Observation: The solution usually remains homogeneous.

  • Quench: Pour the reaction mixture into 100 mL of ice-water containing 5% Sodium Thiosulfate (

    
    ) to quench excess iodine species.
    
  • Isolation:

    • If a solid precipitates: Filter and wash with water.[1]

    • If no precipitate: Extract with Ethyl Acetate (3 x 50 mL). Note that the product is polar; multiple extractions or a continuous extractor may be needed.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH gradient).

Yield Expectation: 60–75% Key Advantage: Homogeneous conditions; avoids strong base.

Protocol C: Solid-State Mechanochemical Iodination (Green/Rapid)

Best for: Rapid screening, "Green Chemistry" compliance, solvent-free synthesis.

Reagents
  • Substrate: 6-Methylpyrimidin-4(3H)-one (1.0 equiv)

  • Iodine: Molecular Iodine (

    
    ) (1.2 equiv)
    
  • Oxidant/Activator: Ammonium Cerium(IV) Nitrate (CAN) or Silver Nitrate (

    
    ) (0.5 equiv).
    
Step-by-Step Procedure
  • Grinding: In a mortar, combine the substrate (1 mmol), powdered

    
     (1.2 mmol), and the activator (e.g., 
    
    
    
    , 0.5 mmol).
  • Reaction: Grind vigorously with a pestle for 20–30 minutes. The mixture will form a tacky paste and may evolve heat (exothermic).[2]

  • Workup: Suspend the paste in ethyl acetate. Filter off the insoluble silver salts/inorganic residues.

  • Wash: Wash the filtrate with saturated

    
     solution.
    
  • Evaporation: Dry the organic layer (

    
    ) and evaporate to obtain the crude product.
    

Yield Expectation: 85–95% (High conversion, but difficult scale-up). Reference: Adapted from Molecules 2022, 27, 6386 (See Ref 1).

Comparison of Methods

FeatureProtocol A (Base/

)
Protocol B (NIS)Protocol C (Mechanochemical)
Scale High (kg capable)Medium (g scale)Low (mg scale)
Solvent Water (Green)DMF (Toxic)Solvent-Free
Reagent Cost LowHigh (NIS)Medium (

)
Workup Filtration (Simple)Extraction (Tedious)Extraction/Filtration
Purity (Crude) HighModerateHigh

Troubleshooting & Optimization

Regioselectivity Confirmation

The C5 position is the only nucleophilic aromatic carbon available. However, N-iodination is a theoretical side reaction.

  • Diagnostic:

    
     NMR is definitive.
    
    • Starting Material: Shows a singlet at ~6.1 ppm (C5-H).

    • Product: The C5-H signal disappears. The C6-Methyl signal (~2.2 ppm) remains but may shift slightly downfield.

Solubility Issues

If the starting material does not dissolve in the NaOH solution (Protocol A):

  • Ensure the NaOH concentration is at least 1.0 M.

  • The substrate has a pKa ~9–10 (phenol-like). It must be deprotonated to dissolve and react efficiently.

Iodine Cleanup

Iodine stains and residues can be stubborn.

  • Wash Solution: Use 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) to instantly reduce
    
    
    (brown) to
    
    
    (colorless).

References

  • Green Chemical Approach for Iodination: Kim, S. K., et al.[3][2][4][5] "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions." Molecules, vol. 27, no.[4] 19, 2022, p. 6386.

  • General Pyrimidinone Iodination Strategies: Mohammed, S., et al. "Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones." The Journal of Organic Chemistry, vol. 80, no. 13, 2015, pp. 6915-6921. (Demonstrates iodine compatibility with pyrimidinone-like scaffolds).

  • Commercial Verification of Product Stability: Compound: 5-Iodo-6-methylpyrimidin-4(1H)-one (CAS: 7752-74-1).[6]

Sources

Method

Sonogashira coupling reaction using 5-iodo-6-methyl-5H-pyrimidin-4-one

Application Note: Sonogashira Coupling of 5-Iodo-6-methyl-5H-pyrimidin-4-one Executive Summary This guide details the protocol for functionalizing 5-iodo-6-methyl-5H-pyrimidin-4-one (CAS: 7752-74-1) via Sonogashira cross...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Coupling of 5-Iodo-6-methyl-5H-pyrimidin-4-one

Executive Summary

This guide details the protocol for functionalizing 5-iodo-6-methyl-5H-pyrimidin-4-one (CAS: 7752-74-1) via Sonogashira cross-coupling. Unlike standard aryl halide couplings, this substrate presents unique challenges due to its lactam-lactim tautomerism and high polarity. The presence of the acidic N-H/O-H moiety can lead to catalyst poisoning or competitive coordination.

This note provides two distinct workflows:

  • Method A (Direct Coupling): A streamlined, "green" approach using unprotected substrates in polar media.

  • Method B (Protected Route): A high-fidelity approach using in situ or pre-protection to maximize yield for complex alkynes.

Substrate Analysis & Mechanistic Considerations

The Substrate: 5-iodo-6-methyl-5H-pyrimidin-4-one exists in equilibrium between its keto (lactam) and enol (lactim) forms. While the keto form predominates in solid state, the reaction at the C5-I position relies on the aromatic character of the ring.

Mechanistic Challenge:

  • Catalyst Sequestration: The N3 nitrogen and C4 oxygen can act as bidentate ligands, displacing phosphines from the Palladium center (

    
    ), effectively killing the catalytic cycle.
    
  • Solubility: The high polarity requires dipolar aprotic solvents (DMF, DMSO), which can complicate workup.

  • Electronic Deactivation: The electron-rich nature of the pyrimidinone ring (compared to benzene) makes the C-I bond slightly less prone to oxidative addition, requiring higher temperatures or electron-rich ligands.

Visualization: Catalytic Cycle & Interference

The following diagram illustrates the standard cycle and the specific "trap" (red path) caused by the unprotected pyrimidinone.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 5-Iodo-6-methyl- pyrimidin-4-one Substrate->OxAdd Trap CATALYST TRAP (Pd-N/O Coordination) Substrate->Trap Unprotected N3-H (High Conc.) Trap->Pd0 Catalyst Poisoning

Figure 1: Catalytic cycle showing the competitive coordination pathway (Red) that necessitates specific solvent/base choices.

Critical Optimization Parameters

ParameterRecommendationRationale
Solvent DMF (Anhydrous)Essential for solubilizing the polar pyrimidinone. THF is often insufficient.
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)More robust than Pd(PPh₃)₄ for aryl iodides; air-stable precursor.
Co-Catalyst CuI (5-10 mol%)Required for terminal alkyne activation. Must be pure (white/off-white, not green).
Base Triethylamine (TEA) Acts as both base and co-solvent. Stronger bases (NaOH) may cause side reactions.
Atmosphere Argon/Nitrogen Strictly required. Oxygen promotes Glaser coupling (homocoupling of alkynes).
Temperature 60°C - 80°C Room temp is often too slow for this electron-rich ring; heating drives oxidative addition.

Experimental Protocols

Method A: Direct Coupling (Unprotected)

Best for simple, non-polar alkynes where "green" chemistry is prioritized.

Reagents:

  • 5-iodo-6-methyl-5H-pyrimidin-4-one (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (3.0 equiv)

  • DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Loading: Add the pyrimidinone substrate, Pd(PPh₃)₂Cl₂, and CuI to the vial.

  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Inject anhydrous DMF and Triethylamine via syringe.

  • Activation: Stir for 5 minutes at RT. The solution should turn yellow/brown.

  • Addition: Add the terminal alkyne dropwise (if liquid) or as a solution in DMF (if solid).

  • Reaction: Heat the block to 65°C . Monitor by LC-MS (TLC is difficult due to polarity).

    • Note: The spot for the product is usually fluorescent under UV (254 nm).

  • Workup (Critical):

    • Do not use simple water wash (product is water-soluble).

    • Evaporate DMF under reduced pressure (high vacuum).

    • Triturate the residue with cold water to remove salts/catalyst. Filter the solid.

    • Recrystallize from EtOH or purify via reverse-phase chromatography (C18).

Method B: Protected Route (High Yield)

Best for valuable alkynes or if Method A yields <40%.

Strategy: Protect N3/O4 using a transient silyl group or permanent alkyl group to prevent catalyst poisoning.

  • Protection: Suspend substrate in HMDS (Hexamethyldisilazane) and reflux with cat. saccharin until clear (forms the O-TMS derivative). Evaporate excess HMDS.

  • Coupling: Dissolve the TMS-protected intermediate in dry THF/DMF. Proceed with standard Sonogashira conditions (Pd/Cu/TEA) at RT to 40°C .

  • Deprotection: Add MeOH/acetic acid during workup to cleave the TMS group and regenerate the pyrimidinone.

Workflow Decision Tree

Use this logic flow to determine the correct experimental path for your specific alkyne.

Workflow Start Start: 5-Iodo-6-methyl- pyrimidin-4-one AlkyneCheck Is Alkyne Water Soluble? Start->AlkyneCheck Direct Method A: Direct Coupling (DMF, 65°C) AlkyneCheck->Direct No (Hydrophobic) Protect Method B: TMS Protection (HMDS Reflux) AlkyneCheck->Protect Yes (Polar/Complex) WorkupOrg Workup: Evap -> Triturate Direct->WorkupOrg WorkupAq Workup: Reverse Phase (C18) Protect->WorkupAq + Acidic Hydrolysis

Figure 2: Decision matrix for selecting the optimal coupling protocol based on alkyne properties.

Troubleshooting & Validated Insights

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Remains) Catalyst poisoning by N3-H.Switch to Method B (TMS protection) or increase catalyst loading to 10%.
Black Precipitate (Palladium Black) Catalyst decomposition.Ensure strict O₂ exclusion. Add PPh₃ (10 mol%) to stabilize the Pd species.
Homocoupling (Alkyne Dimer) Presence of Oxygen.Degas solvents via sparging (bubbling Argon) for >15 mins before use.
Low Yield (Product stuck in water) Amphoteric nature of product.Adjust pH to ~7.0 during workup. Use n-Butanol for extraction if liquid-liquid extraction is necessary.

References

  • Synthesis of 5-alkynyl pyrimidine nucleosides: Provides precedent for Sonogashira coupling on 6-methyl-substituted pyrimidines in DMF.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2021).[1][2]

  • Sonogashira Coupling Mechanism & Catalysis: Comprehensive review of Pd/Cu cycles and ligand effects.

    • Source: Organic Chemistry Portal / Wikipedia (General Consensus).
  • Microwave Assisted Coupling on Pyrimidinones: Demonstrates the utility of he

    • Source: Organic Letters (2014).
  • Reactivity of 5-iodopyrimidines: Chemical properties and commercial availability d

    • Source: PubChem / Chemical Vendors.

Sources

Application

Strategic Protocol for the Regioselective N-Alkylation of 5-Iodo-6-methylpyrimidin-4(3H)-one

Executive Summary & Scientific Rationale Objective: To provide a robust, high-fidelity protocol for the -alkylation of 5-iodo-6-methylpyrimidin-4(3H)-one. The Challenge: The alkylation of pyrimidin-4-ones represents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Objective: To provide a robust, high-fidelity protocol for the


-alkylation of 5-iodo-6-methylpyrimidin-4(3H)-one.

The Challenge: The alkylation of pyrimidin-4-ones represents a classic problem in heterocyclic chemistry due to ambident nucleophilicity . The deprotonated pyrimidinone scaffold presents three potential sites for electrophilic attack:

  • 
    -position:  The thermodynamic and typically preferred site for soft electrophiles (lactam nitrogen).
    
  • 
    -position:  The kinetic site, favored by hard electrophiles and specific solvent/cation effects (lactim oxygen).
    
  • 
    -position:  Often sterically disfavored in 6-substituted pyrimidines but electronically accessible.
    

Substrate Specifics: For 5-iodo-6-methylpyrimidin-4(3H)-one , the steric environment is the critical directing factor.

  • The Methyl group at C6 creates significant steric hindrance around the

    
      position, strongly disfavoring alkylation at this site.
    
  • The Iodine atom at C5 is bulky but positioned away from the

    
     trajectory.
    
  • Consequently, under thermodynamic base-mediated conditions,

    
    -alkylation  is the dominant pathway, with 
    
    
    
    -alkylation appearing as the primary impurity.
Mechanistic Pathway & Regioselectivity Map

The following diagram illustrates the tautomeric equilibrium and the steric gating that directs the alkylation event.

G Substrate 5-Iodo-6-methylpyrimidin-4(3H)-one (Keto Tautomer) Anion Resonance Stabilized Anion (Delocalized Charge) Substrate->Anion Deprotonation (Base: K2CO3 or NaH) N3_Product N3-Alkyl Product (Major / Thermodynamic) Favored by Soft Electrophiles Anion->N3_Product Path A: N3 Attack (Major Pathway) O_Product O-Alkyl Product (Minor / Kinetic) Favored by Hard Electrophiles Anion->O_Product Path B: O Attack (Competes w/ Hard Electrophiles) N1_Product N1-Alkyl Product (Trace / Disfavored) Blocked by C6-Methyl Sterics Anion->N1_Product Path C: N1 Attack (Sterically Hindered)

Caption: Reaction landscape for 5-iodo-6-methylpyrimidin-4-one. The C6-methyl group acts as a steric gatekeeper, minimizing N1-alkylation and funneling reactivity toward N3.

Experimental Protocols

Method A: Mild Base Conditions (Recommended for Primary Halides)

This method utilizes Potassium Carbonate (


) in DMF. It is operationally simple, scalable, and generally provides excellent 

-selectivity for primary alkyl halides (e.g., benzyl bromide, methyl iodide).

Reagents:

  • Substrate: 5-Iodo-6-methylpyrimidin-4(3H)-one (1.0 equiv)

  • Base: Anhydrous

    
     (1.5 – 2.0 equiv)
    
  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF (

    
    -Dimethylformamide) [0.2 M concentration]
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-iodo-6-methylpyrimidin-4(3H)-one (1.0 equiv) in anhydrous DMF (5 mL per mmol substrate).

  • Deprotonation: Add anhydrous

    
      (1.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The mixture may change color or become a finer suspension as the salt forms.
    
  • Alkylation: Dropwise add the Alkyl Halide (1.1 equiv).[1] If the alkyl halide is solid, dissolve it in a minimum amount of DMF before addition.

  • Reaction: Stir the mixture at RT for 4–12 hours .

    • Optimization: If the reaction is sluggish (monitored by TLC), heat to 50–60°C . Avoid temperatures >80°C to minimize

      
      -alkylation and degradation.
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Scenario 1 (Solid Product): If a precipitate forms, filter the solid, wash copiously with water and hexanes, and dry under vacuum.

    • Scenario 2 (Oily Product): Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Typically Hexanes/Ethyl Acetate or DCM/Methanol. The

      
      -alkylated byproduct (less polar) usually elutes before the 
      
      
      
      -alkylated product (more polar).
Method B: Strong Base Conditions (For Unreactive Electrophiles)

For secondary alkyl halides or less reactive electrophiles, Sodium Hydride (


) ensures complete deprotonation and higher reaction rates.

Reagents:

  • Base:

    
     (60% dispersion in oil, 1.2 equiv)[1]
    
  • Solvent: Anhydrous DMF or THF.

Procedure:

  • Setup: Place

    
     (1.2 equiv) in a dry flask under Argon/Nitrogen. (Optional: Wash 
    
    
    
    with dry hexanes to remove oil if high purity is required).
  • Deprotonation: Suspend

    
     in anhydrous DMF at 0°C. Slowly add a solution of 5-iodo-6-methylpyrimidin-4(3H)-one  (1.0 equiv) in DMF.
    
    • Caution: Hydrogen gas evolution. Vent properly.

  • Equilibration: Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure anion formation.

  • Addition: Cool back to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide (1.2 equiv).

  • Reaction: Stir at RT until consumption of starting material is observed (TLC/LCMS).

  • Quench: Carefully quench with saturated

    
     solution. Extract and purify as in Method A.
    

Data Analysis & Troubleshooting

Structural Validation (NMR)

Distinguishing


-alkyl vs. 

-alkyl isomers is critical.
  • 
    -Alkyl (Target): 
    
    • 
       NMR:  The Carbonyl carbon (C4) typically resonates upfield (~160-165 ppm) compared to the 
      
      
      
      -alkyl isomer.
    • 
       NMR:  The 
      
      
      
      -methylene protons often appear slightly upfield relative to
      
      
      -methylene protons.
  • 
    -Alkyl (Impurity): 
    
    • 
       NMR:  The C4 carbon loses carbonyl character and shifts downfield (~170+ ppm) or significantly changes due to aromatization of the ring.
      
    • IR: Loss of the strong

      
       stretch (approx. 1650-1680 cm⁻¹) indicates 
      
      
      
      -alkylation.
Condition Comparison Table
VariableMethod A (

)
Method B (

)
Method C (Vorbrüggen/BSA)*
Base Strength MildStrongNone (Silyl activation)
Primary Selectivity High (

)
Good (

)
Very High (

)
Reaction Rate ModerateFastFast
Moisture Sensitivity LowHighVery High
Best For Benzyl/Allyl bromides, Methyl IodideSecondary halides, branched chainsGlycosylations, sensitive groups

*Method C involves silylating the substrate with BSA (N,O-bis(trimethylsilyl)acetamide) followed by treatment with alkyl halide and Lewis acid. This is reserved for complex nucleoside synthesis.

References

  • Regioselectivity in Pyrimidinone Alkylation

    • Analysis of N vs O alkylation p
    • Source: BenchChem Technical Guides.

  • Steric Influence of C6-Methyl

    • Putatunda, S. et al.[3] "Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones." European Journal of Medicinal Chemistry, 2012.[3] (Demonstrates steric control mechanisms in similar scaffolds).

  • General Pyrimidine Chemistry

    • Brown, D. J. "The Pyrimidines."[3][4][5][6][7] Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (The definitive text on pyrimidine tautomerism and reactivity).

  • Iodination & Functionalization

    • Kim, Y. et al. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." Molecules, 2022. (Context for the stability of the 5-iodo precursor).

Sources

Method

Synthesis of Substituted Furo[2,3-d]pyrimidines: A Detailed Guide from 5-Iodo-6-methylpyrimidinone

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive technical guide for the synthesis of substituted furo[2,3-d]pyrimidines, a class of heterocyclic compounds of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for the synthesis of substituted furo[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The synthetic strategy detailed herein commences with the readily accessible 5-iodo-6-methylpyrimidinone, employing a sequential Sonogashira coupling and intramolecular cyclization. This guide is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Introduction

Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteric to purines, a key structural motif in nucleic acids. This structural similarity has led to their exploration as potential therapeutic agents, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors and antifolates. The synthesis of these scaffolds is a key objective in many drug discovery programs. The methodology presented here offers a versatile and efficient route to a variety of substituted furo[2,3-d]pyrimidines, starting from a common iodinated pyrimidinone precursor.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between 5-iodo-6-methylpyrimidinone and a terminal alkyne to form a 5-alkynyl-6-methylpyrimidinone intermediate.

  • Intramolecular Cyclization: The subsequent cyclization of the 5-alkynyl intermediate to construct the furan ring, yielding the furo[2,3-d]pyrimidine core. This cyclization can be promoted by a palladium catalyst, a copper salt, or a base, offering flexibility in reaction conditions.

Synthetic_Strategy Start 5-Iodo-6-methylpyrimidinone Intermediate 5-Alkynyl-6-methylpyrimidinone Start->Intermediate Sonogashira Coupling (Pd/Cu catalysis, Base) Final_Product Substituted Furo[2,3-d]pyrimidine Intermediate->Final_Product Intramolecular Cyclization (Pd, Cu, or Base catalysis)

Caption: Overall synthetic workflow.

Part 1: Sonogashira Coupling of 5-Iodo-6-methylpyrimidinone

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] In this step, the 5-iodo-6-methylpyrimidinone is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Mechanistic Considerations

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl iodide (5-iodo-6-methylpyrimidinone).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-6-methylpyrimidinone and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition (R-I) Pd_alkynyl R-Pd(II)-C≡C-R'(L2) Pd_complex->Pd_alkynyl Transmetalation Cu_acetylide Cu-C≡C-R' Pd_alkynyl->Pd0 Reductive Elimination (R-C≡C-R') CuI Cu(I) CuI->Cu_acetylide Deprotonation (H-C≡C-R', Base) Cu_acetylide->CuI Transmetalation

Caption: Simplified mechanism of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure and may require optimization for specific terminal alkynes.

Materials:

  • 5-Iodo-6-methylpyrimidinone (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add 5-iodo-6-methylpyrimidinone, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 5-alkynyl-6-methylpyrimidinone intermediate.

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂A common and effective palladium catalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of the copper acetylide, increasing reaction rate.
Base TriethylamineActs as a scavenger for the HI generated and deprotonates the terminal alkyne.
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and catalysts.
Temperature Room TemperatureSufficient for the coupling of reactive aryl iodides.

Part 2: Intramolecular Cyclization to Furo[2,3-d]pyrimidine

The second step involves the intramolecular cyclization of the 5-alkynyl-6-methylpyrimidinone intermediate to form the fused furan ring. This 5-endo-dig cyclization is a key step in constructing the final heterocyclic core. The choice of catalyst for this step can influence the reaction conditions and yield.

Mechanistic Pathways

Three primary catalytic systems can be employed for this transformation:

  • Palladium-Catalyzed Cyclization: The palladium catalyst can coordinate to the alkyne, activating it for nucleophilic attack by the pyrimidinone oxygen.[3][4]

  • Copper-Catalyzed Cyclization: Copper salts can also act as Lewis acids to activate the alkyne, promoting the intramolecular cyclization.[5]

  • Base-Mediated Cyclization: A strong base can deprotonate the pyrimidinone nitrogen, and the resulting anion can undergo cyclization.

Cyclization_Pathways Intermediate 5-Alkynyl-6-methylpyrimidinone Pd_Pathway Palladium-Catalyzed (e.g., Pd(OAc)₂) Intermediate->Pd_Pathway Cu_Pathway Copper-Catalyzed (e.g., CuI) Intermediate->Cu_Pathway Base_Pathway Base-Mediated (e.g., t-BuOK) Intermediate->Base_Pathway Final_Product Substituted Furo[2,3-d]pyrimidine Pd_Pathway->Final_Product Cu_Pathway->Final_Product Base_Pathway->Final_Product

Caption: Catalytic options for the intramolecular cyclization.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes a palladium-catalyzed approach, which is often efficient and proceeds under relatively mild conditions.

Materials:

  • 5-Alkynyl-6-methylpyrimidinone (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry Schlenk flask, add the 5-alkynyl-6-methylpyrimidinone and palladium(II) acetate.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the substituted furo[2,3-d]pyrimidine.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common palladium source for catalytic cyclizations.
Solvent AcetonitrileA polar aprotic solvent with a suitable boiling point for this reaction.
Temperature RefluxProvides the necessary thermal energy to overcome the activation barrier for cyclization.

Characterization of Furo[2,3-d]pyrimidines

The final products should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Representative Characterization Data for a 2-Aryl-6-methylfuro[2,3-d]pyrimidin-4-one:

  • ¹H NMR (DMSO-d₆): δ 12.5-12.9 (s, 1H, NH), 8.1-8.3 (s, 1H, pyrimidine H), 7.2-8.0 (m, Ar-H), 2.5-2.7 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆): δ 160-165 (C=O), 150-158 (pyrimidine C), 140-150 (furan C), 110-135 (Ar-C and furan C), 12-15 (-CH₃).

Note: Chemical shifts are approximate and will vary depending on the specific substituents.

Conclusion

The synthetic route described in this application note provides a reliable and versatile method for the preparation of substituted furo[2,3-d]pyrimidines from 5-iodo-6-methylpyrimidinone. The two-step sequence of Sonogashira coupling followed by intramolecular cyclization allows for the introduction of a wide variety of substituents at the 2-position of the furo[2,3-d]pyrimidine core, making it a valuable tool for the synthesis of compound libraries for drug discovery and development. The provided protocols, along with the mechanistic insights, are intended to empower researchers to successfully apply this methodology in their own laboratories.

References

  • Synthesis and biological evaluation of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one base and nucleoside derivatives. PubMed, 2006. [Link]

  • Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. PubMed, 2018. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link]

  • Copper-Mediated Cyclization−Halogenation and Cyclization−Cyanation Reactions of β-Hydroxyalkynes and o-Alkynylphenols and Anilines. Scilit. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC, 2024. [Link]

  • Palladium-Catalyzed Cascade 5-endo-dig Cyclization of Ynamides to Form 4-Alkynyloxazolones. PubMed, 2022. [Link]

  • Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. ResearchGate, 2025. [Link]

  • Experimental Procedure - Sonogashira Coupling. Scribd. [Link]

  • Palladium-Catalyzed Cascade 5-endo-dig Cyclization of Ynamides to Form 4‑Alkynyloxazolones. ACS Figshare, 2022. [Link]

  • synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. ResearchGate, 2020. [Link]

Sources

Application

microwave-assisted synthesis involving 5-iodo-6-methyl-5H-pyrimidin-4-one

Application Note: Microwave-Assisted Synthesis Involving 5-Iodo-6-methylpyrimidin-4(3H)-one Abstract This guide details the microwave-assisted synthesis and functionalization of 5-iodo-6-methylpyrimidin-4(3H)-one , a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Involving 5-Iodo-6-methylpyrimidin-4(3H)-one

Abstract This guide details the microwave-assisted synthesis and functionalization of 5-iodo-6-methylpyrimidin-4(3H)-one , a critical scaffold in the development of antiviral agents (e.g., anti-HIV non-nucleoside reverse transcriptase inhibitors) and kinase inhibitors.[1] By leveraging dielectric heating, researchers can accelerate the C5-iodination of the pyrimidinone core and subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) from hours to minutes, while significantly suppressing side reactions common in thermal benchtop protocols.

Introduction & Scientific Rationale

The pyrimidin-4(3H)-one pharmacophore is ubiquitous in medicinal chemistry.[1] The introduction of an iodine atom at the C5 position activates the ring for diverse functionalization, allowing rapid library generation. However, conventional thermal synthesis of 5-iodo-6-methylpyrimidin-4(3H)-one and its derivatives often suffers from poor solubility of the pyrimidine core, prolonged reaction times, and incomplete conversion.[1]

Microwave (MW) irradiation offers three distinct mechanistic advantages for this specific scaffold:

  • Superheating of Polar Solvents: Pyrimidinones are highly polar.[1] MW-transparent solvents (like 1,4-dioxane) spiked with polar co-solvents (water, DMF) allow for rapid internal heating, overcoming the solubility barrier of the starting material.

  • Selective Activation: The C5-I bond is electronically distinct.[1] MW irradiation facilitates rapid oxidative addition in Pd-catalyzed cycles, often bypassing the induction period seen in thermal heating.[1]

  • Tautomeric Control: Rapid heating favors the kinetic accessibility of the reactive tautomer (typically the lactam form), streamlining N-alkylation and C-coupling steps.[1]

Chemical Identity & Reactivity

Target Molecule: 5-iodo-6-methylpyrimidin-4(3H)-one[1]

  • CAS: 16858-16-5 (Generic reference for related 5-iodo-pyrimidinones)[1]

  • Tautomerism: Exists in equilibrium between the lactam (4(3H)-one) and lactim (4-hydroxy) forms.[1] In solution, the lactam predominates, but the C5-position remains the nucleophilic center for iodination and the electrophilic center for cross-coupling.

G cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Profile Lactam Lactam Form (Major, Reactive) Lactim Lactim Form (Minor, 4-OH) Lactam->Lactim  H-Shift   C5 C5-Position (Electrophilic via I) Lactam->C5  Cross-Coupling   N3 N3-Position (Nucleophilic) Lactam->N3  Alkylation  

Figure 1: Tautomeric forms and reactivity hotspots of the 5-iodo-6-methylpyrimidin-4(3H)-one scaffold.[1]

Experimental Protocols

Protocol A: MW-Assisted Iodination of 6-Methylpyrimidin-4(3H)-one

Direct C5-iodination using N-iodosuccinimide (NIS) is preferred over elemental iodine for atom economy and ease of purification.[1]

Reagents:

  • 6-Methylpyrimidin-4(3H)-one (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.2 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Procedure:

  • Setup: In a 10 mL microwave process vial, suspend 6-methylpyrimidin-4(3H)-one (2 mmol, 220 mg) in ACN (4 mL).

  • Addition: Add NIS (2.4 mmol, 540 mg) in one portion. Seal the vial with a PTFE-lined septum cap.[1]

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100 °C

    • Time: 10 minutes

    • Mode: Dynamic (High Absorption)

    • Stirring: High (600 rpm)

  • Workup: Cool to room temperature (RT). The product often precipitates directly.[1] Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL) to remove succinimide byproducts.

  • Yield: Typically 85-92% as a white/pale yellow solid.[1]

Why this works: Thermal iodination often requires reflux for 4-12 hours.[1] MW irradiation accelerates the electrophilic aromatic substitution at the electron-rich C5 position.[1]

Protocol B: MW-Assisted Sonogashira Coupling (C5-Alkynylation)

This reaction introduces an alkyne handle, essential for creating fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Reagents:

  • 5-Iodo-6-methylpyrimidin-4(3H)-one (1.0 equiv)[1]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Degassed)

Procedure:

  • Setup: In a 5 mL MW vial, charge the iodopyrimidinone (0.5 mmol), Pd catalyst (17 mg), and CuI (9 mg).

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes.

  • Solvent Add: Inject degassed DMF (2.5 mL), followed by Et₃N (0.21 mL) and the alkyne (0.75 mmol).

  • Irradiation:

    • Temperature: 120 °C

    • Time: 15-20 minutes

    • Pressure Limit: 15 bar

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Critical Insight: The use of CuI is mandatory here. While "copper-free" Sonogashira variants exist, the electron-deficient nature of the pyrimidinone ring makes the transmetallation step slower; Cu facilitates this, and MW energy overcomes the activation barrier.

Protocol C: MW-Assisted Suzuki-Miyaura Coupling (C5-Arylation)

Used to install biaryl motifs common in kinase inhibitors.[1]

Reagents:

  • 5-Iodo-6-methylpyrimidin-4(3H)-one (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (3 mL)

Procedure:

  • Setup: Combine iodide (0.5 mmol), boronic acid (0.75 mmol), and catalyst in the vial.

  • Solvent: Add 1,4-dioxane (3 mL) and 2M Na₂CO₃ (0.75 mL).

  • Irradiation:

    • Temperature: 130 °C

    • Time: 20 minutes

    • Stirring: Very High (to mix biphasic layers)

  • Workup: Acidify carefully to pH ~6 with 1M HCl (if product is acidic) or extract directly with EtOAc.

Data Summary & Comparison

ParameterConventional ThermalMicrowave-AssistedImprovement Factor
Iodination Time 4 - 12 Hours10 - 15 Minutes24x - 48x Faster
Suzuki Yield 40 - 60%80 - 95%~1.5x Higher
Sonogashira Purity Moderate (Homocoupling side-products)High (>95% via HPLC)Cleaner Profile
Solvent Volume 20 - 50 mL2 - 5 mL10x Less Waste

Troubleshooting & Optimization

  • Problem: Catalyst "Blacking Out" (Pd precipitation)

    • Cause: Overheating causes Pd aggregation before the catalytic cycle completes.[1]

    • Solution: Lower MW temp by 10°C and extend time, or switch to a more thermally stable catalyst like Pd(PPh₃)₄ or PEPPSI-iPr .[1]

  • Problem: Poor Solubility of Starting Material

    • Solution: Use a solvent mixture.[1][2][3][4][5][6] DMF/Water (9:1) or NMP are excellent MW absorbers that solubilize the pyrimidinone core effectively.[1]

  • Problem: Pressure Build-up

    • Cause: Decomposition of carbonate bases or volatile solvents.[1]

    • Solution: Ensure the vessel has a headspace of at least 40%.[1] Use Cs₂CO₃ instead of Na₂CO₃ to reduce CO₂ evolution issues, or use K₃PO₄.

Workflow Visualization

Workflow cluster_coupling Divergent Functionalization start Start: 6-Methylpyrimidin-4(3H)-one step1 MW Iodination (NIS, ACN, 100°C, 10 min) start->step1 inter Intermediate: 5-Iodo-6-methylpyrimidin-4(3H)-one step1->inter pathA Path A: Sonogashira (Alkynes, Pd/Cu, MW 120°C) inter->pathA pathB Path B: Suzuki (Boronic Acids, Pd, MW 130°C) inter->pathB prodA 5-Alkynyl Derivative (Fused Ring Precursor) pathA->prodA prodB 5-Aryl Derivative (Kinase Inhibitor Core) pathB->prodB

Figure 2: Integrated microwave synthesis workflow for 5-iodo-6-methylpyrimidin-4(3H)-one derivatives.

References

  • Microwave-Assisted Tandem Heck-Sonogashira Reactions. Title: Microwave Assisted Tandem Heck-Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl pyrimidin-4-ol...[1] Source: Organic Letters (2014) URL:[Link]

  • Microwave-Assisted Suzuki-Miyaura Couplings on α-Iodoenaminones. Title: Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones Source: PMC / NIH (2012) URL:[Link]

  • Sonogashira Cross-Coupling Strategies Towards Nucleosides. Title: Sonogashira cross-coupling strategies towards nucleosides and analogues Source: Royal Society of Chemistry (2024) URL:[Link][7][8][9][10][11]

  • Microwave-Assisted Synthesis of Pyrimidinones. Title: Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones Source: PMC / NIH (2024) URL:[Link]

  • Green Chemical Approach for Iodination. Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding Source: MDPI (2022) URL:[Link][11]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-iodo-6-methyl-5H-pyrimidin-4-one

Ticket ID: PYR-IOD-005 Subject: Yield Optimization & Troubleshooting for C5-Iodination of 6-Methylpyrimidin-4-one Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-IOD-005 Subject: Yield Optimization & Troubleshooting for C5-Iodination of 6-Methylpyrimidin-4-one Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Chemical Context

You are attempting to synthesize 5-iodo-6-methyl-5H-pyrimidin-4-one (also known as 5-iodo-6-methyl-4(3H)-pyrimidinone). This molecule is a critical intermediate for antiviral nucleoside analogs and functionalized pyrimidines.

The Core Challenge: The reaction is an electrophilic aromatic substitution at the C5 position. While the C4-hydroxyl (or keto tautomer) and C6-methyl group activate the ring, the electron-deficient nature of the pyrimidine nucleus can make the reaction sluggish or prone to incomplete conversion if the electrophile (


) is not sufficiently active. Furthermore, the amphoteric nature  of the product leads to significant yield losses during workup if pH is not strictly controlled.

This guide provides two validated protocols (High-Purity vs. Scalable) and a troubleshooting matrix to recover lost yield.

Validated Experimental Protocols

Method A: The "High-Purity" Route (Recommended for Research)

Best for: Small scale (<10g), high purity requirements, and avoiding heavy metal waste.

Reagents:

  • Substrate: 6-methyl-4(3H)-pyrimidinone

  • Iodinating Agent: N-Iodosuccinimide (NIS) [1]

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: TFA (Trifluoroacetic acid) - Optional, for activation

Protocol:

  • Dissolution: Dissolve 1.0 eq of 6-methyl-4(3H)-pyrimidinone in MeCN (10 mL/g). If solubility is poor, use DMF.

  • Addition: Add 1.1 eq of NIS at room temperature (RT).

  • Activation: If no color change or precipitation occurs after 1 hour, add 0.1 eq of TFA to catalyze the generation of the iodonium ion.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Pour mixture into ice water containing 5% sodium thiosulfate (to remove purple iodine color).

  • Isolation: Adjust pH to ~5.0. Collect precipitate by filtration.[2][3][4]

Method B: The "Scalable" Route (Industrial Standard)

Best for: Large scale (>50g), cost-sensitivity.

Reagents:

  • Substrate: 6-methyl-4(3H)-pyrimidinone

  • Iodinating Agent: Iodine (

    
    ) [5][6][7]
    
  • Base: NaOH or KOH

  • Solvent: Water[4][8][9]

Protocol:

  • Solubilization: Dissolve 1.0 eq of substrate in 1.0 M NaOH (2.5 eq). The solution should be clear (formation of sodium salt).

  • Iodination: Add 1.05 eq of solid

    
     in portions at RT. The color will fade as iodine is consumed.
    
  • Heating: Heat to 60°C for 2 hours to ensure completion.

  • Workup (Critical Step): Cool to 0°C. Acidify slowly with concentrated HCl or Acetic Acid.

  • Precipitation: The product precipitates upon acidification. Stop adding acid when pH reaches 5–6. Going lower (pH < 2) may redissolve the product as the cation.

Critical Analysis: Why Your Yield is Low

The "Amphoteric Trap" (Solubility vs. pH)

The most common reason for low yield is not the reaction chemistry, but the workup. The product contains:

  • Basic Nitrogen (N1/N3): Can be protonated at low pH (forms soluble cation).

  • Acidic Proton (N-H/OH): Can be deprotonated at high pH (forms soluble anion).

The Fix: You must target the Isoelectric Point (pI) for maximum precipitation. For 5-iodo-pyrimidinones, this is typically between pH 4.5 and 6.0 .

Data: Solubility Profile
pH ConditionSpecies FormedSolubilityResult
pH > 10 Anion (Deprotonated)HighProduct lost in filtrate
pH 4.5 – 6.0 Neutral Species Very Low Maximum Yield
pH < 2 Cation (Protonated)Moderate/HighProduct lost in filtrate

Troubleshooting Logic & Visualizations

Workflow Visualization: Reaction & Decision Tree

G Start Start: 6-methyl-4-pyrimidinone Method Select Method Start->Method NIS Method A: NIS/MeCN (Cleaner Profile) Method->NIS I2 Method B: I2/NaOH (Scalable) Method->I2 Check Check Conversion (TLC/LCMS) NIS->Check I2->Check Issue1 Issue: Incomplete Conversion Check->Issue1 SM remaining Workup Workup: Quench & Acidify Check->Workup Complete Fix1 Add 0.1 eq TFA (Method A) or Heat to 60°C (Method B) Issue1->Fix1 Fix1->Check Issue2 Issue: Low Yield / No Ppt Workup->Issue2 No solid formed Success Filtration & Wash (Cold Water/MeOH) Workup->Success Solid formed CheckPH Check pH of Mother Liquor Issue2->CheckPH Fix2 pH is < 2? Add NaOAc to buffer to pH 5 CheckPH->Fix2 Too Acidic Fix3 pH is > 8? Add AcOH to pH 5 CheckPH->Fix3 Too Basic Fix2->Success Fix3->Success

Caption: Decision tree for synthesis and yield recovery. Note the critical pH adjustment steps in the lower branches.

Frequently Asked Questions (FAQ)

Q1: My product is dark purple/brown. Is it impure?

  • A: Yes, this is trapped molecular iodine (

    
    ).
    
  • Fix: Wash the solid filter cake with a cold 5% Sodium Thiosulfate (

    
    )  solution until the color turns white or pale yellow. Follow with a water wash to remove salts.
    

Q2: The reaction turns into a solid sludge and stirring stops.

  • A: The product is less soluble than the starting material. This is a good sign but hinders kinetics.

  • Fix: Add more solvent (MeCN or Water) to maintain a stirrable slurry. Do not filter immediately; ensure the reaction time is met to allow trapped starting material to react.

Q3: Can I recrystallize the product?

  • A: Yes. The crude product is often pure enough (>95%), but if necessary, recrystallize from hot Methanol or Acetic Acid .

    • Warning: Avoid prolonged heating in DMSO or DMF, as de-iodination can occur at high temperatures (>100°C).

Q4: Why use NIS instead of Iodine?

  • A: NIS generates the iodonium ion (

    
    ) more efficiently in non-aqueous solvents and produces succinimide as a byproduct, which is water-soluble and easily removed during the aqueous workup. It avoids the use of strong bases required for the 
    
    
    
    method, making it compatible with sensitive functional groups.

References

  • General Pyrimidine Iodination: Mechanism and protocols for electrophilic substitution on pyrimidines. Source:

  • NIS Methodology: Use of N-Iodosuccinimide for efficient iodination of electron-deficient heterocycles. Source:

  • Solubility & pH (Amphoteric Nature): Understanding the pKa and isoelectric precipitation of hydroxypyrimidines. Source:

  • Synthetic Protocol Verification: Standard preparation of 5-iodo-6-methylpyrimidin-4(1H)-one (CAS 7752-74-1). Source:

Sources

Optimization

preventing deiodination of 5-iodo-6-methylpyrimidin-4-one during coupling

Ticket ID: #PYR-5I-DEIOD Status: Open Subject: Prevention of Protodeiodination during Palladium-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5I-DEIOD Status: Open Subject: Prevention of Protodeiodination during Palladium-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Why is Your Iodine Vanishing?

You are likely observing the conversion of 5-iodo-6-methylpyrimidin-4-one (1) to 6-methylpyrimidin-4-one (2) instead of your desired cross-coupled product. This is protodeiodination (hydrodehalogenation), not a failure of the catalyst to insert, but a failure of the catalyst to transmetallate faster than it reduces.

The Structural Trap

Your substrate presents a "perfect storm" for deiodination due to three converging factors:

  • Ortho-Sterics: The 6-methyl group is ortho to the iodine. This creates steric hindrance that significantly slows down the transmetallation step.

  • Electron Deficiency: The pyrimidinone ring is electron-deficient, making the C-I bond labile and prone to rapid oxidative addition, but the resulting Pd(II) species is highly electrophilic and hungry for any available hydride.

  • Tautomeric Interference: The free N-H/O-H moiety (pKa ~9) can coordinate to Palladium, displacing ligands and forming inactive "Pd-black" or facilitating hydride transfer from the solvent.

The Mechanism of Failure

To fix the reaction, you must understand the competition between the Productive Cycle (Green) and the Destructive Cycle (Red).

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting due to 6-Me) OxAdd->TransMet Slow (Steric Clash) HydrideSrc Hydride Insertion (From Solvent/Base) OxAdd->HydrideSrc Fast (If H source present) RedElim_Good Reductive Elimination TransMet->RedElim_Good RedElim_Bad Reductive Elimination (Ar-H Formation) HydrideSrc->RedElim_Bad Product Coupled Product RedElim_Good->Product Byproduct Deiodinated Byproduct (6-methylpyrimidin-4-one) RedElim_Bad->Byproduct

Figure 1: The Kinetic Competition. The 6-methyl group slows Transmetallation, allowing the Hydride source (usually solvent) to intercept the Pd-Intermediate.

Technical Solutions & Optimization

A. Catalyst & Ligand Selection (The Engine)

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient here. They lack the bulk to enforce reductive elimination and the electron richness to stabilize the oxidative addition intermediate against hydride attack.

Recommendation: Switch to Buchwald G3/G4 Precatalysts .

  • Ligand: XPhos or SPhos .[1]

    • Why: These bulky biaryl phosphine ligands create a "pocket" around the Pd center. This facilitates the coupling of sterically hindered substrates (like your 6-methyl system) and accelerates reductive elimination, outcompeting the deiodination pathway [1].

  • Precatalyst: XPhos Pd G4 (or G3).

    • Why: Ensures a 1:1 L:Pd ratio and immediate activation at lower temperatures, reducing the thermal window where deiodination occurs.

B. Solvent & Base (The Environment)

This is the most common failure point.

  • The Enemy: Ethanol, Methanol, Isopropanol .

    • Mechanism:[2][3][4][5][6][7] Primary and secondary alcohols act as hydride donors via

      
      -hydride elimination from a Pd-alkoxide intermediate [2].
      
  • The Fix: Use Aprotic Solvents .

    • Dioxane or Toluene (anhydrous).

    • If solubility is an issue due to the pyrimidinone, use DMF or DMAc , but ensure they are anhydrous.

  • The Base: Switch from Carbonates to Phosphates/Fluorides .

    • Use K₃PO₄ (anhydrous) .[1] It provides sufficient basicity for boronic acid activation without the high hygroscopicity of hydroxides.

C. Substrate Modification (The Tautomer)

The 4-OH/4-one tautomerism complicates the reaction.

  • Best Practice: Protect the oxygen/nitrogen before coupling.

    • Convert to the 4-chloro derivative (POCl₃) or 4-methoxy (MeI/Ag₂CO₃).

    • Why: This locks the tautomer, removes the acidic proton, and prevents catalyst coordination.

  • If you MUST couple the free pyrimidinone:

    • You must use 3.0 - 4.0 equivalents of base to fully deprotonate the substrate first, forming the pyrimidinate anion, which then couples. Note that this anion is electron-rich, which slows oxidative addition, requiring higher temperatures (80-100°C).

Validated Protocol: The "Anti-Deiodination" Method

Scope: Coupling 5-iodo-6-methylpyrimidin-4-one with Phenylboronic Acid.

ReagentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile (Excess required)
Catalyst 0.02 - 0.05 (2-5 mol%)XPhos Pd G4
Base 3.0K₃PO₄ (finely ground, anhydrous)
Solvent [0.2 M]1,4-Dioxane (degassed)
Additive 0.5Water (Degassed) See Note 1

Step-by-Step:

  • Drying: Flame-dry a reaction vial/flask and cool under Argon.

  • Solids: Charge the flask with the Pyrimidinone (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (2 mol%).

  • Purge: Cap and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Crucial Step - Add exactly 0.5 equiv of degassed water.

    • Note 1: While we avoid alcohols, a trace of water is necessary for the K₃PO₄ to activate the boronic acid (forming the boronate species). A strictly anhydrous phosphate system often stalls.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Monitoring: Check LCMS at 1 hour. If deiodination >10%, lower temp to 60°C and increase catalyst loading.

Troubleshooting FAQ

Q: I am still seeing 30% deiodinated product even with XPhos. What now? A: Your solvent likely contains trace peroxides or stabilizers acting as radical initiators, or your base is too wet.

  • Switch solvent to Toluene/Water (4:1) . Toluene is less prone to hydride transfer than ethers.

  • Add a radical scavenger? No, this is usually a two-electron process. Instead, increase the concentration of the Boronic Acid . High concentration of the transmetallating agent forces the productive cycle [3].

Q: Can I use Pd/C and Hydrogen? A: Absolutely not. That is a dehalogenation recipe. Avoid any reducing atmosphere.

Q: The reaction turns black immediately. A: This is "Pd-Black" precipitation. Your substrate (free N-H) is coordinating the Pd and stripping the ligands.

  • Fix: You must protect the N-H (e.g., SEM-Cl or Boc) or switch to a ligand that binds Pd more tightly than the substrate, such as an NHC ligand (Pd-PEPPSI-IPr) .

Q: Why not use DMF? A: DMF can decompose to form dimethylamine and CO at high temps; dimethylamine is a reductant. If you use DMF, keep the temperature below 80°C .

Decision Tree for Optimization

Tree Q1 Is Deiodination > 20%? Q2 Is the N-H protected? Q1->Q2 No (Check Substrate) Action1 Switch Solvent to Toluene Remove Alcohols Q1->Action1 Yes (Solvent Issue) Action2 Protect N-H (Boc/SEM) or use 3.0 eq Base Q2->Action2 No (Coordination Issue) Action3 Switch Ligand to XPhos or SPhos Q2->Action3 Yes (Ligand Issue)

Figure 2: Rapid Troubleshooting Logic.

References

  • Buchwald Ligands (XPhos/SPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.

  • Mechanism of Dehalogenation: Navarro, O., et al. (2004). Dehalogenation mechanism in Pd-catalyzed coupling. [J. Org.[2][6][8][9][10][11] Chem. 2004, 69, 3173-3180]([Link])

  • Suzuki Coupling of 5-Iodopyrimidines: Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 5-Aryl-substituted Pyrimidines.

Sources

Troubleshooting

solubility issues with 5-iodo-6-methyl-5H-pyrimidin-4-one in organic solvents

This guide serves as a specialized Technical Support Center for researchers working with 5-iodo-6-methyl-5H-pyrimidin-4-one (and its tautomers, commonly referred to as 5-iodo-6-methylpyrimidin-4-ol or 5-iodo-6-methylurac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 5-iodo-6-methyl-5H-pyrimidin-4-one (and its tautomers, commonly referred to as 5-iodo-6-methylpyrimidin-4-ol or 5-iodo-6-methyluracil derivatives).[1]

This compound exhibits "brick dust" physicochemical properties—high melting point and poor solubility in standard organic solvents—due to strong intermolecular hydrogen bonding and


-stacking interactions enhanced by the iodine atom.[1]

Ticket ID: SOL-PYR-5I-001 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Part 1: The Solubility Matrix

Quick Reference for Solvent Selection

The iodine atom at C5 increases lipophilicity compared to the non-iodinated parent, but the lactam (cyclic amide) structure dominates the solubility profile, creating a rigid crystal lattice.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP, DMAc High (Recommended) Primary choice. Breaks intermolecular H-bonds.[1] Suitable for SNAr and coupling reactions.[1]
Protic Methanol, Ethanol, IsopropanolLow to Moderate Poor solubility at RT. Soluble at reflux . Commonly used for recrystallization (dissolve hot, crash cold).[1]
Chlorinated Dichloromethane (DCM), ChloroformVery Poor Ineffective for dissolution.[1] Only useful if the N-position is alkylated or protected.[1]
Ethers THF, Diethyl Ether, DioxanePoor THF may dissolve small amounts if heated, but generally creates a suspension.
Hydrocarbons Hexanes, TolueneInsoluble Antisolverts.[1] Use these to precipitate the product from DMF/DMSO.
Aqueous Water (Neutral)Insoluble Hydrophobic iodine limits water solubility despite polar groups.[1]
Aqueous (Basic) NaOH (1M), KOH, NH4OHHigh Deprotonates the N-H (pKa ~9-10), forming a soluble salt. Useful for extraction into the aqueous phase.[1]

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I cannot get the starting material to dissolve for my reaction."

Q: I am trying to react 5-iodo-6-methyl-5H-pyrimidin-4-one with an alkyl halide in acetone/DCM, but it remains a suspension. Will the reaction work?

A: Unlikely to proceed efficiently. In acetone or DCM, the compound exists as a solid suspension. While heterogeneous reactions can work, they are kinetically slow and prone to side reactions.

The Fix:

  • Switch Solvent: Move to DMF (N,N-Dimethylformamide) or DMSO .[1] These are the industry standards for pyrimidinone functionalization.

  • Temperature: Heat the mixture to 60–80°C. The lattice energy of iodinated pyrimidines often requires thermal activation to break.[1]

  • Base Selection: Use an inorganic base like K₂CO₃ or Cs₂CO₃ .[1] Cesium is particularly effective because the "Cesium Effect" improves solubility and nucleophilicity in DMF.[1]

Issue 2: "The compound crashes out during aqueous workup."

Q: I poured my DMF reaction mixture into water and extracted with Ethyl Acetate, but the product precipitated as a sludge at the interface. How do I recover it?

A: This is a feature, not a bug. Because the compound (and its simple derivatives) is poorly soluble in EtOAc and insoluble in water, it precipitates at the interface.

The Protocol (Precipitation Workup): Instead of extracting out of the aqueous phase, use the "Crash and Filter" method:

  • Pour the DMF/DMSO reaction mixture slowly into 10 volumes of ice-cold water or brine.

  • Stir vigorously for 30 minutes. The hydrophobic iodine will drive precipitation.[1]

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with water (to remove DMF) and then Hexane (to remove organic impurities).[1]

  • Dry in a vacuum oven. Do not attempt liquid-liquid extraction unless you use n-Butanol.[1]

Issue 3: "I need to run an NMR, but the sample tube has solid at the bottom."

Q: CDCl₃ and Methanol-d4 aren't working. What should I use?

A: Use DMSO-d6 or Basic D₂O.

  • Standard: DMSO-d6 is the only reliable NMR solvent for the neutral form.[1] If it's still cloudy, heat the NMR tube gently with a heat gun.

  • Alternative: If you need to observe exchangeable protons or avoid DMSO peaks, use D₂O with 1-2 drops of NaOD (Sodium deuteroxide).[1] This converts the compound to its soluble anion.[1] Note: This shifts chemical shifts compared to the neutral form.

Part 3: Advanced Protocol – Transient Silylation

For reactions strictly requiring non-polar solvents (e.g., DCM-based acylations).[1]

If you absolutely must use a non-polar solvent, you can temporarily mask the polar groups using a silylating agent. This makes the "brick dust" soluble in DCM or Toluene.[1]

The "In-Situ" Silylation Workflow:

  • Suspend 5-iodo-6-methyl-5H-pyrimidin-4-one in dry DCM or Acetonitrile .

  • Add 2.0 - 3.0 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide).[1]

  • Reflux for 1–2 hours. The solution will turn clear and homogeneous as the O-TMS or N-TMS species forms.[1]

  • Add your electrophile (e.g., acid chloride) directly to this solution.[1]

  • Workup: Add Methanol or dilute acid during workup to cleave the TMS group and regenerate the pyrimidinone core.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and workup based on the specific chemical operation.

SolubilityWorkflow Start Start: 5-iodo-6-methyl-5H-pyrimidin-4-one Goal What is your Goal? Start->Goal Reaction Run Reaction (Alkylation/Coupling) Goal->Reaction Analysis Analytical (NMR/LCMS) Goal->Analysis Purification Purification (Isolation) Goal->Purification SolventChoice Select Solvent Reaction->SolventChoice NMR NMR Solvent: DMSO-d6 (Heat) or D2O + NaOD Analysis->NMR Workup Workup Strategy Purification->Workup Polar Use DMF or DMSO (Standard) SolventChoice->Polar Standard NonPolar Must use DCM/Toluene? SolventChoice->NonPolar Special Case Silylation Protocol: Add BSA/BSTFA (Transient Solubilization) NonPolar->Silylation Yes Precip Precipitation: Pour into H2O -> Filter Workup->Precip Preferred Extract Extraction: Requires n-Butanol Workup->Extract Difficult

Figure 1: Decision tree for solvent selection, reaction planning, and workup strategies for iodinated pyrimidinones.

References

  • Preparation of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. PrepChem.com. (Describes the synthesis and crystallization of analogous iodinated pyrimidines using glacial acetic acid).

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. MDPI. (Provides context on the solubility behavior of iodide-containing complexes in polar aprotic solvents). [1]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents. (Illustrates the use of methanol/water mixtures and pH adjustment for precipitating iodinated nitrogen heterocycles).

  • DMSO vs. DMF as a solvent for synthesizing organic compounds. BenchChem. (Comparative analysis of solvent properties for SNAr and coupling reactions relevant to pyrimidinones).

Sources

Optimization

purification of 5-iodo-6-methyl-5H-pyrimidin-4-one by recrystallization vs column chromatography

[1][2][3][4][5] Executive Summary & Decision Framework The purification of 5-iodo-6-methyl-5H-pyrimidin-4-one (often synonymous with 5-iodo-6-methyluracil in solid state) presents a classic dilemma in heterocyclic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Decision Framework

The purification of 5-iodo-6-methyl-5H-pyrimidin-4-one (often synonymous with 5-iodo-6-methyluracil in solid state) presents a classic dilemma in heterocyclic chemistry: balancing the compound's high polarity and poor solubility against the need to remove specific impurities (unreacted starting material, inorganic salts, and free iodine).[1][2][3][4]

The Core Challenge: This molecule exhibits "brick-dust" properties—high melting point and poor solubility in standard organic solvents (DCM, Hexanes, Ether).[2][4] Consequently, standard liquid-loading flash chromatography often fails due to precipitation on the column head.[1][3][4]

Recommendation Strategy: Use the Decision Matrix below to select your protocol. Recrystallization from Glacial Acetic Acid is the recommended primary method for scale-up (>1g), while Dry-Load Flash Chromatography is reserved for complex mixtures or small-scale (<100mg) purification.[1][2][4]

Decision Matrix: Purification Pathway

purification_decision Start Crude 5-Iodo-6-methyl-pyrimidin-4-one Check_Purity Step 1: Analyze Crude Purity (LCMS/NMR) Start->Check_Purity Decision_HighPurity Purity > 85% Main Impurity: Salts/Iodine Check_Purity->Decision_HighPurity Clean Profile Decision_LowPurity Purity < 85% Complex Side Products Check_Purity->Decision_LowPurity Dirty Profile Recryst_Path METHOD A: Recrystallization (Glacial Acetic Acid) Decision_HighPurity->Recryst_Path Column_Path METHOD B: Flash Chromatography (Dry Loading Required) Decision_LowPurity->Column_Path Result_A High Yield, Scalable Removes Iodine Color Recryst_Path->Result_A Result_B High Purity, Lower Yield Separates Regioisomers Column_Path->Result_B

Figure 1: Strategic decision tree for selecting the optimal purification method based on crude material profile.

Method A: Recrystallization (The Gold Standard)[5]

Recrystallization is superior for this compound because pyrimidinones are robust at high temperatures, and the lattice energy differences between the product and impurities (salts/starting material) are significant.[2][3][4]

Why Glacial Acetic Acid? Unlike Ethanol, Glacial Acetic Acid (AcOH) dissolves the compound effectively at boiling points (


) but forces precipitation upon cooling due to the compound's zwitterionic character.[2][4] It also helps solubilize inorganic salts that might otherwise co-precipitate.[2][3][4]
Protocol 1: Recrystallization from Glacial Acetic Acid[1][3][4][5][6]

Reagents Required:

  • Glacial Acetic Acid (Reagent Grade)[1][2][4]

  • Sodium Thiosulfate (

    
    ) - 5% aqueous solution[1][2][4]
    
  • Diethyl Ether or Acetone (for final wash)[1][2][4]

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (

    
    ) with vigorous stirring. The solid should dissolve completely.[3]
    
    • Troubleshooting: If suspension persists, add AcOH in 1 mL increments.[2][3][4] If insolubles remain after 10 mins, they are likely inorganic salts (NaCl/KI).[2][3][4]

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-heated glass frit or a fluted filter paper to remove inorganic salts.[2][3][4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.[2][3][4]

  • Collection: Filter the crystals under vacuum.

  • The "De-Pink" Wash: The crystals may appear pink/violet due to trapped Iodine (

    
    ).[2][3][4] Wash the filter cake with cold 5% Sodium Thiosulfate solution  until the color disappears, followed immediately by water.[2][3][4]
    
  • Drying: Wash with a small amount of cold acetone or ether to remove water/acid, then dry in a vacuum oven at

    
    .
    
Data: Solubility Profile
SolventTemperatureSolubility StatusNotes
Glacial Acetic Acid Hot (

)
High Recommended solvent [1].[1][2][3][4]
Ethanol Hot (

)
ModerateGood for washing, poor for primary recryst.[2][3][4]
Water ColdInsolubleUsed to force precipitation (antisolvent).[2][3][4]
DCM / Hexane AnyInsolubleDo not use.[2][3][4]
DMSO / DMF Room TempHighToo soluble for recrystallization; hard to remove.[2][3][4]

Method B: Column Chromatography (The Fallback)[5]

Chromatography is generally discouraged for this molecule due to "streaking" caused by the acidic N-H proton and poor solubility.[3][4] However, if you must separate regioisomers or non-polar side products, you cannot use standard liquid loading.[2][3][4]

Protocol 2: Dry-Load Flash Chromatography[1][2][3][4][5]

The "Dry Load" Technique: Since the compound does not dissolve in DCM, you must adsorb it onto silica gel before loading.[2][3][4]

  • Preparation: Dissolve the crude mixture in a minimal amount of DMSO or warm Methanol/DCM (1:1) .

  • Adsorption: Add dry Silica Gel (ratio 1:2 crude:silica) to the solution.[2][3][4]

  • Evaporation: Rotary evaporate the solvent until you have a free-flowing powder. Note: If using DMSO, you cannot rotovap; use a high-vac line or switch to MeOH.[1][2][4]

  • Loading: Pour the powder on top of a pre-packed silica column. Protect the layer with sand.[3]

  • Elution Gradient:

    • Mobile Phase A: Dichloromethane (DCM)[1][2][4]

    • Mobile Phase B: Methanol (MeOH)[1][2][4][5][6]

    • Gradient: 0% B

      
       10% B over 20 CV (Column Volumes).
      
    • Additive: Add 1% Acetic Acid to the mobile phase to sharpen peaks (reduces tailing).[2][3][4]

Troubleshooting & FAQs

Q1: My product turned pink/purple after drying. Is it decomposed?

  • Diagnosis: This is free iodine (

    
    ) liberation, common in iodo-heterocycles exposed to light or air.[1][2][3][4]
    
  • Fix: It is likely a surface impurity.[2][3][4] Wash the solid with dilute aqueous Sodium Thiosulfate.[3]

  • Prevention: Store the final product in amber vials wrapped in foil.

Q2: I tried recrystallizing from Ethanol, but the recovery was very low (<30%).

  • Cause: 5-iodo-6-methylpyrimidin-4-one is slightly soluble in ethanol even at room temperature, leading to yield loss in the mother liquor.[1][2][3][4]

  • Fix: Switch to Glacial Acetic Acid. If you must use EtOH, concentrate the mother liquor to half volume and cool to

    
     to harvest a second crop.[2][3][4]
    

Q3: The compound streaks across the entire TLC plate.

  • Cause: The N-H proton on the pyrimidine ring interacts strongly with the silanols on the TLC plate.[3][4]

  • Fix: Add a drop of Acetic Acid or Ammonium Hydroxide to your TLC developing chamber.[2][3][4] This suppresses the ionization and tightens the spot.[3]

Q4: Can I use reverse-phase (C18) chromatography?

  • Answer: Yes, and it is often superior to Normal Phase for this class of compounds.[2][3][4]

  • Conditions: Use a Water/Acetonitrile gradient (0

    
     50% ACN) with 0.1% Formic Acid.[2][3][4] The compound will elute early due to polarity [2].[3][5]
    

References

  • Organic Syntheses , Coll.[2][3][4][7] Vol. 2, p. 422 (1943).[2][3][4] Synthesis of 6-methyluracil and purification via acetic acid.[1][2][3][4][1][2][4]

  • BenchChem Technical Support . Purification of Pyrimidine Derivatives by Column Chromatography.[1][2][4]

  • PrepChem . Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol (Analogous purification protocol).

  • Phenomenex . Column Chromatography Principles and Mobile Phase Selection for Polar Compounds.[1][2][4]

Disclaimer: This guide is intended for qualified research personnel.[2][3][4] Always review the Safety Data Sheet (SDS) for 5-iodo-6-methylpyrimidin-4-one before handling.[1][2][3][4] Iodinated compounds can be skin irritants and sensitizers.[1][3][4]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Iodo-6-Methylpyrimidinone Alkylation

Welcome to the dedicated technical support center for the alkylation of 5-iodo-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the alkylation of 5-iodo-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of N- and O-alkylated 5-iodo-6-methylpyrimidinone derivatives. These compounds are crucial intermediates in the development of novel therapeutics, and precise control over their alkylation is paramount for successful downstream applications.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of alkylation on 5-iodo-6-methylpyrimidin-4(1H)-one, and what factors influence the regioselectivity?

The 5-iodo-6-methylpyrimidin-4(1H)-one molecule presents two primary nucleophilic centers for alkylation: the N3 nitrogen and the exocyclic O4 oxygen, leading to a competition between N-alkylation and O-alkylation. The regioselectivity of this reaction is a delicate balance of several factors:

  • The Alkylating Agent: The nature of the alkylating agent plays a crucial role. "Hard" electrophiles, such as dimethyl sulfate and methyl triflate, tend to favor O-alkylation, while "soft" electrophiles like methyl iodide often lead to N-alkylation.[3] The steric bulk of the alkylating agent can also influence the outcome; bulkier agents may favor the more sterically accessible nitrogen atom.

  • The Base: The choice of base is critical in determining the position of alkylation. Strong, non-nucleophilic bases are commonly used to deprotonate the pyrimidinone. The counter-ion of the base can also influence the reaction's regioselectivity.

  • The Solvent: The polarity of the solvent can significantly impact the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed. The solvent can influence the solubility of the pyrimidinone salt and the nature of the ion pairs, thereby affecting the nucleophilicity of the nitrogen and oxygen atoms.[4]

  • Substituents on the Pyrimidine Ring: The electron-donating or -withdrawing nature of the substituents on the pyrimidine ring affects the nucleophilicity of the N and O atoms. The methyl group at the C6 position is an electron-donating group, which can influence the electron density distribution in the ring. The iodine at the C5 position, being a halogen, has both inductive (-I) and resonance (+R) effects that can modulate the reactivity of the pyrimidinone system.

Q2: I want to favor N-alkylation. What general conditions should I start with?

To favor N-alkylation, you should aim for conditions that enhance the nucleophilicity of the nitrogen atom. A good starting point would be:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is often a good choice.

  • Solvent: A polar aprotic solvent such as DMF is commonly used for N-alkylation reactions.[5]

  • Alkylating Agent: Use a "softer" alkylating agent, such as an alkyl iodide or bromide.

  • Temperature: The reaction is typically run at room temperature to moderate temperatures (e.g., 50-80 °C).

Q3: How can I promote O-alkylation instead?

For selective O-alkylation, conditions should be chosen to favor the reactivity of the oxygen atom. Consider the following:

  • Base: A base like cesium carbonate (Cs₂CO₃) has been shown to promote O-alkylation in some pyrimidinone systems.[6]

  • Solvent: Solvents like acetone or acetonitrile can be effective for O-alkylation.[3][7]

  • Alkylating Agent: Employ a "harder" alkylating agent, such as an alkyl tosylate or sulfate.

  • Temperature: O-alkylation can sometimes be favored at lower temperatures, though this is system-dependent.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Inactive Base: The base may be old or have absorbed moisture. Use freshly dried base. For bases like sodium hydride (NaH), ensure it is handled under an inert atmosphere.

  • Poor Solubility: Your 5-iodo-6-methylpyrimidinone or the deprotonated salt may not be sufficiently soluble in the chosen solvent. Try a different solvent like DMF or DMSO, or consider gentle heating.

  • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, a moderate increase in temperature or longer reaction time may be necessary.[8]

  • Alkylating Agent Reactivity: The alkylating agent may be too unreactive under the chosen conditions. Consider switching to a more reactive agent (e.g., from an alkyl chloride to an alkyl iodide).

Problem 2: Formation of a Mixture of N- and O-Alkylated Products

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The chosen combination of base, solvent, and alkylating agent is not providing sufficient selectivity. A systematic optimization of these parameters is necessary. Creating a small screening matrix of different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile, THF) can help identify more selective conditions.

  • Temperature Effects: The reaction temperature can influence the N/O selectivity. Try running the reaction at a lower or higher temperature to see if the ratio of products changes favorably.

Problem 3: Formation of Di-Alkylated Byproducts

Possible Causes & Solutions:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to alkylation at both the N1 and N3 positions, especially in uracil-type structures.[1][2] Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.

  • Strongly Basic Conditions: Highly basic conditions can promote the formation of the di-anion, leading to di-alkylation. Consider using a milder base.

Problem 4: Difficulty in Purifying the Product

Possible Causes & Solutions:

  • Similar Polarity of Isomers: N- and O-alkylated isomers can have very similar polarities, making them difficult to separate by column chromatography. Experiment with different solvent systems for chromatography, including gradients of ethyl acetate in hexanes or dichloromethane in methanol.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for N3-Alkylation

This protocol provides a starting point for the selective N3-alkylation of 5-iodo-6-methylpyrimidin-4(1H)-one.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-iodo-6-methylpyrimidin-4(1H)-one (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for O4-Alkylation

This protocol is a starting point for achieving selective O4-alkylation.

  • Reaction Setup: To a round-bottom flask, add 5-iodo-6-methylpyrimidin-4(1H)-one (1.0 eq) and anhydrous acetonitrile or acetone (10-15 mL per mmol of substrate).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (e.g., alkyl tosylate or sulfate, 1.1 eq).

  • Reaction: Stir the reaction at room temperature or gently heat to reflux for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Data Presentation & Visualization

Table 1: Summary of Key Reaction Parameters and Their Influence on Regioselectivity
ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Alkylating Agent "Soft" electrophiles (e.g., R-I, R-Br)"Hard" electrophiles (e.g., R-OTs, R₂SO₄)Based on Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atom is a softer nucleophile than the oxygen atom.
Base K₂CO₃, NaHCs₂CO₃The larger, more polarizable cesium cation may coordinate more effectively with the harder oxygen anion, promoting O-alkylation.
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar or coordinating (e.g., Acetone, Acetonitrile)Solvent polarity affects the dissociation of the pyrimidinone salt and the solvation of the resulting anion.
Temperature Generally moderate to higher temperaturesOften lower temperatures, but can be system-dependentCan influence the kinetic vs. thermodynamic control of the reaction.
Diagrams

N_vs_O_Alkylation cluster_substrate 5-Iodo-6-methylpyrimidin-4(1H)-one cluster_conditions Reaction Conditions cluster_products Products Start Pyrimidinone Base Base (e.g., K₂CO₃, Cs₂CO₃) Start->Base Deprotonation N_Alkylated N3-Alkylated Product Base->N_Alkylated Favored by: - 'Soft' R-X - K₂CO₃ - DMF O_Alkylated O4-Alkylated Product Base->O_Alkylated Favored by: - 'Hard' R-X - Cs₂CO₃ - MeCN Solvent Solvent (e.g., DMF, MeCN) Solvent->N_Alkylated Solvent->O_Alkylated Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->N_Alkylated Alkylating_Agent->O_Alkylated

Caption: Factors influencing N- vs. O-alkylation selectivity.

Troubleshooting_Workflow Start Low Yield or Incorrect Product Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Base Optimize Base Check_Conditions->Optimize_Base Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Agent Change Alkylating Agent Check_Conditions->Optimize_Agent Analyze_Mixture Analyze Product Mixture (NMR, LC-MS) Optimize_Base->Analyze_Mixture Optimize_Solvent->Analyze_Mixture Optimize_Temp->Analyze_Mixture Optimize_Agent->Analyze_Mixture Purification Optimize Purification Analyze_Mixture->Purification Success Desired Product Obtained Purification->Success

Caption: A systematic workflow for troubleshooting alkylation reactions.

References

  • 1][2][7]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones (8-Azaxanthines) and Transformation of Their 3-Alkyl Derivatives into 1-Alkyl Isomers.

  • [Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][7]Triazolo[6][9]pyridines and Related Deaza-Compounds.]([Link])

  • 1][2][7]triazolo[4,5-D]pyrimidin-7(6h)-Ones and 2-Phenyl-9-Propyl-9h-Purin-6(1h)-One With Evaluation of Antiviral and Antitumor Activities.

Sources

Optimization

thermal instability of 5-iodo-6-methyl-5H-pyrimidin-4-one

The following Technical Support Guide is designed for researchers and process chemists handling 5-iodo-6-methylpyrimidin-4-one (and its tautomers). Subject: Thermal Instability, Tautomeric Management, and Handling Protoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists handling 5-iodo-6-methylpyrimidin-4-one (and its tautomers).

Subject: Thermal Instability, Tautomeric Management, and Handling Protocols Ticket ID: IMP-ISO-5H-T01 Status: Open / Technical Advisory[1][2]

Executive Summary & Nomenclature Advisory

User Alert: You inquired specifically about 5-iodo-6-methyl-5H-pyrimidin-4-one . Critical Distinction: In standard heterocyclic chemistry, the "5H" designation implies a saturated carbon at position 5 (sp³ hybridized).[2] However, for pyrimidin-4-ones, the thermodynamically stable forms are the 3H- or 1H- tautomers (aromatic/conjugated).[1][2]

If you are attempting to isolate the 5H-isomer (where the proton resides on C5 alongside the iodine), you are fighting a massive thermodynamic gradient.[1] This species is inherently unstable and will rapidly tautomerize to the conjugated enamine/amide form (1H/3H) or eliminate iodine.

This guide addresses both the rapid tautomerization of the 5H-species and the thermal deiodination of the stable aromatic scaffold.

Diagnostic Triage: Is Your Batch Compromised?

Before proceeding with experiments, verify the integrity of your material using this visual and analytical triage board.

ObservationDiagnosisRoot CauseAction Required
Color: Off-white / Cream Healthy Standard purity (>98%).[1][2]Proceed with experiment.
Color: Pink / Violet Vapor Critical Failure Free Iodine (

) release via homolytic cleavage.[1][2]
Quarantine. Sublimation or recrystallization required.[1][2]
Color: Dark Brown / Black Advanced Degradation Polymerization/Dimerization initiated by iodine radicals.[1][2]Discard. Recovery likely inefficient.[1][2]
LCMS: [M-127] Peak Deiodination Loss of Iodine (Mass 126.9).[1][2]Check heating history; avoid T > 100°C.
NMR: New Singlet ~8.0 ppm Protodeiodination Replacement of I with H (formation of 6-methylpyrimidin-4-one).[1][2]Solvent likely wet or radical source present.[2]

Mechanism of Failure

Understanding why the compound fails allows you to prevent it.[2] The instability stems from two competing pathways: Tautomeric Equilibration (structural shift) and Thermal Deiodination (bond breaking).[2]

Pathway A: The "5H" Trap (Tautomerism)

If you synthesize the compound under conditions that kinetically favor the 5H-isomer, it will spontaneously rearrange to the 3H-isomer to restore aromaticity.[1] This is often mistaken for "decomposition" because the solubility and melting point change drastically.[1]

Pathway B: Homolytic Cleavage (Thermal)

The C(5)–I bond is the weakest link. Upon heating (typically >120°C, or lower in solution), this bond undergoes homolytic cleavage, generating a reactive heteroaryl radical and an iodine radical.[2]

Visualization: Degradation & Tautomerism Pathways

The following diagram illustrates the relationship between the unstable 5H-form, the stable 3H-form, and the irreversible thermal degradation path.

Decomposition Iso5H 5H-Isomer (Kinetic Product) UNSTABLE Iso3H 3H-Isomer (Thermodynamic Product) STABLE SCAFFOLD Iso5H->Iso3H Rapid Tautomerization (Restores Aromaticity) Radical Heteroaryl Radical (Reactive Intermediate) Iso3H->Radical Heat (>120°C) Homolytic C-I Cleavage Decomp Degradation Products (Dimers, De-iodo species, I2) Radical->Decomp Radical Coupling / H-Abstraction

Figure 1: The 5H-isomer is a transient kinetic trap that relaxes to the 3H-form.[1][2] Excessive heat drives the 3H-form toward irreversible radical decomposition.[1][2]

Troubleshooting & Recovery Protocols

Issue 1: "My sample turned purple during drying."

Cause: You exceeded the sublimation/decomposition threshold of the C–I bond. Vacuum drying at high temperatures (>60°C) accelerates iodine elimination.[2] The Fix: Low-Temp Vacuum Drying

  • Dissolve the crude solid in Glacial Acetic Acid (AcOH).[2]

  • Precipitate by adding cold water or diethyl ether (depending on specific solubility observations).

  • Collect solids via filtration.[2]

  • Crucial Step: Dry in a vacuum desiccator over

    
     at Room Temperature  (20–25°C). Do not use a vacuum oven set above 40°C.[2]
    
Issue 2: "I cannot reproduce the literature Melting Point (211–212°C)."

Cause: You likely have a mixture of tautomers or partially deiodinated material.[2] The "5H" form (if transiently present) will depress the melting point significantly. The Fix: Acid-Mediated Recrystallization The 3H-tautomer is stabilized by hydrogen bonding in polar protic solvents.[1][2]

  • Solvent: Use Glacial Acetic Acid (preferred) or Ethanol/Water (1:1).[1][2]

  • Process: Heat to reflux briefly (do not hold reflux >5 mins).

  • Cooling: Allow to cool slowly to RT to favor the formation of the thermodynamically stable crystal lattice (3H-form).

  • Verification: A sharp MP at 211–212°C confirms purity [1].

Issue 3: "The Suzuki Coupling failed; the starting material decomposed."

Cause: Palladium catalysts can insert into the C–I bond, but at high temperatures (e.g., refluxing DMF/DMSO), the C–I bond breaks thermally before the catalytic cycle engages.[2] The Fix: Lower Temperature / Faster Catalyst [1]

  • Switch Solvent: Move from DMSO (bp 189°C) to THF (bp 66°C) or Dioxane (bp 101°C).

  • Catalyst: Use a more active catalyst like Pd(dppf)Cl₂ or Pd₂dba₃/XPhos that works at 60–80°C, avoiding the >100°C danger zone.[2]

  • Base: Avoid strong bases that might deprotonate N3, making the ring more electron-rich and the C–I bond more labile. Use

    
      or 
    
    
    
    .[1][2]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: Not recommended for long periods. In solution (especially DMSO or DMF), the tautomeric equilibrium is fluid, and trace light exposure can trigger deiodination.[2] Store as a dry solid at 4°C, protected from light (amber vial).

Q: Why does the prompt specify "5H" if it's unstable? A: In older literature or specific alkylation studies, researchers sometimes trap the "5H" form by alkylating the N1 and N3 positions, forcing the double bond to C5-C6 or leaving C5 saturated.[1] If your molecule is N,N-dialkylated, the "5H" structure is fixed and is actually more susceptible to oxidation than the aromatic parent.[1][2]

Q: Is the iodine release toxic? A: Yes. The purple vapor is elemental iodine (


), which is corrosive and toxic.[2] Always handle degraded batches in a fume hood.

Q: How do I confirm I have the 3H (stable) tautomer via NMR? A: Run


 NMR in DMSO-

.
  • 3H-form: You should see a broad singlet for the NH proton (usually >12 ppm) and a singlet for the methyl group (~2.2 ppm).[1][2]

  • 5H-form: Would show a methine proton at C5 (approx 4-6 ppm) and loss of aromatic character (unlikely to observe unless trapped).[1][2]

References

  • Preparation of 2-amino-5-iodo-6-methyl-4-pyrimidinol. PrepChem. (Verified MP: 211.5–212.5°C).[1][2] Link

  • 5-Iodo-6-methylpyrimidin-4(1H)-one Product Data. J&K Scientific. (Confirming standard aromatic nomenclature). Link

  • Tautomerism in Pyrimidin-4-one Systems. BenchChem Technical Guide. (General stability of keto-enol forms).[1][2][3] Link

  • Thermal Decomposition of Iodopyrimidines. ChemicalBook Data. (General handling of 5-iodo derivatives). Link

Sources

Troubleshooting

resolving regioisomer formation in 5-iodo-6-methylpyrimidin-4-one reactions

This guide serves as a technical support center for resolving regioisomer formation in the alkylation and functionalization of 5-iodo-6-methylpyrimidin-4-one . It addresses the specific challenges posed by the ambident n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for resolving regioisomer formation in the alkylation and functionalization of 5-iodo-6-methylpyrimidin-4-one . It addresses the specific challenges posed by the ambident nature of the pyrimidinone scaffold, the steric influence of the C6-methyl group, and the electronic effects of the C5-iodine atom.

Current Status: Active topic: Regiocontrol in N-Alkylation & Functionalization Audience: Medicinal Chemists, Process Chemists

Core Analysis: The Regioisomer Challenge

The 5-iodo-6-methylpyrimidin-4-one scaffold is an ambident nucleophile . Upon deprotonation, the negative charge delocalizes across the N1, N3, and O4 positions.

  • N3-Alkylation (Thermodynamic/Steric Favorite): The C6-methyl group exerts significant steric hindrance on the adjacent N1 position. Consequently, under standard basic conditions (

    
    ), the electrophile preferentially attacks the more accessible N3  position.
    
  • N1-Alkylation (Minor/Kinetic): Accessing the N1 isomer is challenging due to the proximal methyl group. It is often observed as a minor byproduct (5–15%) unless specific directing groups or intramolecular tethers are used.

  • O-Alkylation: Favored by "hard" electrophiles, silver salts (Ag+), or Mitsunobu conditions.

Structural Visualization

Regioselectivity Start 5-iodo-6-methylpyrimidin-4-one (Tautomeric Equilibrium) Conditions_A Standard Base (K2CO3/Cs2CO3, DMF) Thermodynamic Control Start->Conditions_A Conditions_B Silver Salts (Ag2CO3) or Mitsunobu Start->Conditions_B N3_Prod N3-Isomer (Major) (Less Hindered) Conditions_A->N3_Prod Major Pathway N1_Prod N1-Isomer (Minor) (Sterically Hindered by C6-Me) Conditions_A->N1_Prod Minor Pathway O_Prod O-Isomer (Lactim Ether) Conditions_A->O_Prod Trace/Minor Conditions_B->N1_Prod Variable Conditions_B->O_Prod Major Pathway

Caption: Reaction pathways for 5-iodo-6-methylpyrimidin-4-one showing steric dominance of N3 alkylation.

Troubleshooting Guide (FAQs)

Phase 1: Synthesis & Reaction Optimization

Q1: I am consistently getting a mixture of N3 and O-alkylated products. How do I force the reaction toward the N-alkylated species? A: The "O-vs-N" competition is driven by the Hard-Soft Acid-Base (HSAB) theory.

  • The Fix: Switch to a "softer" base and solvent system. Use Cesium Carbonate (Cs₂CO₃) in DMF or DMSO at moderate temperatures (60°C). The cesium cation coordinates less tightly to the oxygen than lithium or sodium, allowing the nitrogen lone pair to act as the nucleophile.

  • Avoid: Silver salts (Ag₂CO₃) or oxygen-philic bases (KOtBu) if you want N-alkylation, as these strongly favor O-alkylation [1].

Q2: Why is the N1 isomer yield so low (<10%)? A: This is a steric issue, not an electronic one. The methyl group at C6 creates a "steric wall" protecting N1.

  • Workaround: If you specifically need the N1 isomer, direct alkylation is inefficient. Consider:

    • De Novo Synthesis: Construct the ring after placing the substituent on the nitrogen (e.g., reaction of N-alkyl-acetamidine with ethyl 2-iodoacetoacetate).

    • Transient Blocking: In some pyrimidine systems, protecting N3 (e.g., with BOM or SEM) can force alkylation to N1, but with the C6-methyl present, this is still difficult and may lead to O-alkylation instead.

Q3: Does the 5-Iodine atom affect the alkylation ratio? A: Yes, electronically. The iodine is an electron-withdrawing group (EWG). It increases the acidity of the N-H proton (pKa ~8-9), making the anion easier to form. However, it also stabilizes the negative charge on the oxygen (enolate form), which can slightly increase the ratio of O-alkylation compared to the non-iodinated analog.

Phase 2: Identification & Characterization

Q4: How do I unambiguously distinguish the N1, N3, and O-isomers using NMR? A: You cannot rely solely on 1H chemical shifts. You must use 2D NMR (NOESY/ROESY and HMBC) .

FeatureN3-Isomer (Major)N1-Isomer (Minor)O-Isomer
NOE Correlation Strong NOE between N-CH₂ and C2-H . NO NOE between N-CH₂ and C6-Me .Strong NOE between N-CH₂ and C6-Me . (This is the definitive proof).No NOE to ring protons usually; chemical shift is diagnostic.
1H Shift (N-CH) Typically 3.8 – 4.2 ppmTypically 3.8 – 4.2 ppmDeshielded (4.4 – 4.8 ppm ).
13C Shift (C4) ~160 ppm (Carbonyl)~160 ppm (Carbonyl)~165-170 ppm (C-O character).
HMBC Cross-peak to C2 and C4.Cross-peak to C2 and C6.Cross-peak to C4 and C5.

Q5: The isomers have the same Mass (LC-MS). How do I separate them? A:

  • TLC/Flash Chromatography: The O-isomer is usually the least polar (highest Rf) because it lacks the amide dipole. The N3-isomer and N1-isomer are more polar.

  • Separation Protocol: Use a gradient of DCM:MeOH (98:2 to 90:10) . The N3 isomer typically elutes before the N1 isomer on silica gel due to the shielding of the N1-position by the methyl group, reducing its interaction with the silica stationary phase slightly, though this can vary based on the N-substituent [2].

Validated Protocols

Protocol A: Regioselective N3-Alkylation (Standard)

Target: Maximizing the N3 isomer.

  • Dissolve: 5-iodo-6-methylpyrimidin-4-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Base: Add Cs₂CO₃ (1.5 eq). Stir at RT for 15 min to ensure deprotonation.

  • Electrophile: Add Alkyl Halide (1.1 eq).

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC.[1]

  • Workup: Dilute with water (precipitates the product if lipophilic) or extract with EtOAc. Wash with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Differentiation Workflow (NMR)

Target: Confirming Regioisomer Identity.

  • Isolate pure fraction.

  • Acquire 1H NMR in DMSO-d6.[2]

  • Check C6-Methyl: Locate the singlet at ~2.3 ppm (C6-Me).

  • Check N-Alkyl: Locate the protons on the carbon directly attached to the nitrogen.

  • Run NOESY 1D or 2D: Irradiate the N-Alkyl protons.

    • Result A: Enhancement of only the C2-H singlet -> N3 Isomer .

    • Result B: Enhancement of the C6-Methyl singlet -> N1 Isomer .

References

  • Regioselectivity in Pyrimidinone Alkylation

    • Title: Synthesis and Regioselective N- And O-Alkylation of 3-Alkyl-5-Phenyl-3h-[1,2,3]triazolo[4,5-D]pyrimidin-7(6h)-Ones.
    • Source: Amanote / Vertex AI Research.
    • URL:[Link]

  • NMR Differentiation of N vs O Alkylation

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determin
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • General Pyrimidine Chemistry & Tautomerism

    • Title: Tautomerism characteristics of 4-pyrimidone.[3]

    • Source: ChemicalBook / Int J Quantum Chem.

Sources

Optimization

handling light sensitivity of iodo-pyrimidinone derivatives

Technical Support Center: Handling Light-Sensitive Iodo-Pyrimidinone Derivatives User Guide & Troubleshooting Portal Subject: Photochemical Stabilization of Iodo-Pyrimidinone Scaffolds Ticket Priority: High (Irreversible...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Light-Sensitive Iodo-Pyrimidinone Derivatives

User Guide & Troubleshooting Portal

Subject: Photochemical Stabilization of Iodo-Pyrimidinone Scaffolds Ticket Priority: High (Irreversible Degradation Risk) Applicable Compounds: 5-Iodo-pyrimidin-4(3H)-ones, 6-Iodo-pyrimidinones, and related N-heterocyclic iodides.

The Photochemical Hazard: Why This Happens

The Core Issue: Iodo-pyrimidinone derivatives possess a specific vulnerability: the Carbon-Iodine (C-I) bond. While chemically useful for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), this bond is photochemically fragile.

  • Bond Dissociation Energy (BDE): The C-I bond energy (

    
     50-65 kcal/mol) is significantly lower than C-Br or C-Cl.
    
  • The Trigger: Absorption of photons in the UV-A (320–400 nm) and blue-visible (400–475 nm) range excites the pyrimidinone

    
    -system.
    
  • The Mechanism: This excitation induces homolytic fission of the C-I bond, generating a reactive pyrimidinyl radical and an iodine radical (

    
    ).
    

Consequences:

  • Deiodination: The radical abstracts a hydrogen atom from the solvent (generating the non-iodinated parent pyrimidinone).

  • Iodine Liberation: Two

    
     radicals recombine to form molecular iodine (
    
    
    
    ), causing the solution to turn yellow/brown.
  • Radical Coupling: The pyrimidinyl radical attacks other species, creating complex dimers or oligomers.

Visualizing the Degradation Pathway

Photodegradation Start Iodo-Pyrimidinone (Ground State) Excited Excited State (Singlet/Triplet) Start->Excited Absorption Light hv (< 480 nm) Homolysis Homolytic Fission Excited->Homolysis RadicalPair Radical Pair (Pyrimidinyl• + I•) Homolysis->RadicalPair Path1 H-Abstraction (Solvent) RadicalPair->Path1 Path2 Radical Recombination RadicalPair->Path2 Product1 De-iodinated Byproduct Path1->Product1 Mass: M-126 Product2 I2 (Yellow Color) + Dimers Path2->Product2 Visible Change

Figure 1: Mechanism of photo-induced deiodination in iodo-pyrimidinones. Note the bifurcation into H-abstraction (mass loss) and Iodine formation (color change).

Storage & Handling Protocols (The "Dark Workflow")

To maintain integrity, you must exclude wavelengths below 500 nm.

A. Environmental Controls
ParameterRecommendationScientific Rationale
Glassware Amber (Borosilicate 3.3) Amber glass cuts off transmission effectively below ~450 nm, blocking the high-energy photons responsible for C-I cleavage.
Lighting Sodium Vapor or Red LED Standard fluorescent lights emit significant UV/Blue spikes. Red LEDs (>600 nm) provide insufficient energy to break the C-I bond.
Wrapping Aluminum Foil If amber glass is unavailable, a double layer of foil provides 100% opacity.
Solvents Degassed / Antioxidant Dissolved oxygen can propagate radical chains. Solvents like THF (which form peroxides) accelerate degradation; use MeCN or MeOH where possible.
B. The "Dark Synthesis" Protocol

For reactions involving iodo-pyrimidinone intermediates:

  • Preparation: Weigh solids in a hood with the sash lowered and lights dimmed (or covered with an amber filter).

  • Reaction: Wrap the reaction vessel completely in aluminum foil. If heating is required, ensure the oil bath does not reflect ambient light into the flask bottom.

  • Workup: Perform extractions quickly. Do not leave the separatory funnel exposed to window light.

  • Chromatography: If using automated flash chromatography (e.g., CombiFlash/Biotage), cover the column and fraction collector tubes with a dark cloth or foil. UV detection at 254 nm is momentary and usually acceptable, but avoid continuous monitoring at the absorption max.

Troubleshooting & FAQs

Q1: My white solid turned yellow after leaving it on the bench for 2 hours. Is it ruined?

  • Diagnosis: The yellow color is molecular iodine (

    
    ), a byproduct of degradation.
    
  • Action:

    • Check LC-MS. If the parent peak is still >95%, you can wash the solid with cold sodium thiosulfate (

      
      ) solution. Thiosulfate reduces 
      
      
      
      back to colorless iodide (
      
      
      ).
    • Recrystallize immediately in the dark.

    • Verdict: Likely salvageable, but purity must be verified.

Q2: I see a mass peak of [M-126] in my LC-MS. What is this?

  • Diagnosis: This is the de-iodinated pyrimidinone. 126.9 Da is the atomic mass of Iodine.

  • Cause: Your solvent acted as a hydrogen donor to the photo-generated radical.

  • Action: This is irreversible. You cannot "put the iodine back" easily. You must repurify to remove this impurity, as it will compete in subsequent coupling reactions.

Q3: Can I use a standard fume hood light if I wrap the flask?

  • Answer: Yes, but be careful during additions. The moment you open the neck of the flask to add reagents, light enters.

  • Pro-Tip: Switch the hood light off during additions and use a small, red-filtered flashlight or headlamp to see what you are doing.

Q4: Which solvents are worst for light sensitivity?

  • Answer: Ethers (THF, Diethyl ether) and alcohols (Isopropanol) are excellent Hydrogen atom donors. If a radical forms, these solvents will instantly quench it, locking in the de-iodinated impurity.

  • Better Choice: Acetonitrile or Dichloromethane (DCM) are poorer H-donors and may slow down the permanent degradation, giving you more time to recover the radical pair.

Analytical Validation Workflow

Use this decision tree to assess sample integrity before committing to a valuable step (like a Suzuki coupling).

Validation Step1 Visual Inspection ColorCheck Is it Yellow/Brown? Step1->ColorCheck Step2 LC-MS Analysis (Dark Mode) ColorCheck->Step2 No (White/Off-white) ResultWash Salvage: Thiosulfate Wash ColorCheck->ResultWash Yes MassCheck M-126 Peak > 5%? Step2->MassCheck Step3 H-NMR (DMSO-d6) MassCheck->Step3 No ResultBad FAIL: Repurify / Discard MassCheck->ResultBad Yes ProtonCheck New Singlet at C-I Position? Step3->ProtonCheck ResultOK PASS: Proceed to Reaction ProtonCheck->ResultOK No ProtonCheck->ResultBad Yes (De-iodinated) ResultWash->Step2

Figure 2: Quality Control Decision Tree for Iodinated Intermediates.

References

  • IUPAC. (2006). Compendium of Chemical Terminology (the "Gold Book"). Photolysis of Carbon-Halogen Bonds. Link

  • European Medicines Agency (EMA). (2020). ICH Q1B: Photostability Testing of New Drug Substances and Products. Link

  • Osmosis Scientific. (2024).[1] Amber Glass Bottle Tooled Neck - UV Protection Specs (Cutoff <450nm). Link

  • National Institutes of Health (NIH). (2020). On the Origin of the Photostability of DNA and RNA Monomers (Pyrimidine Chromophore Analysis). J Phys Chem Lett. Link

  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives (Handling & Stability). Molecules. Link

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 5-iodo-6-methyl-5H-pyrimidin-4-one

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Iodo-6-methyl-pyrimidin-4-one Executive Summary & Strategic Context In the development of antiviral agents and allosteric modulators, 5-iodo-6-methyl-pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Iodo-6-methyl-pyrimidin-4-one

Executive Summary & Strategic Context

In the development of antiviral agents and allosteric modulators, 5-iodo-6-methyl-pyrimidin-4-one (CAS 7752-74-1) serves as a critical synthetic intermediate. Its lability, driven by the weak Carbon-Iodine (C-I) bond, makes it a potent electrophile in cross-coupling reactions (e.g., Sonogashira, Suzuki) but presents unique challenges in bioanalytical quantification.

This guide provides a technical comparison of the mass spectrometric (MS) behavior of this product against its non-halogenated precursor and brominated analogues. Unlike standard reagents, the iodine atom dictates a fragmentation pathway dominated by radical cleavage, which researchers must distinguish from thermal degradation in the ion source.

Technical Deep Dive: The Product Profile

Molecule Specifications
  • Compound: 5-Iodo-6-methyl-pyrimidin-4(1H)-one[1]

  • Formula: C

    
    H
    
    
    
    IN
    
    
    O
  • Exact Mass: 235.94 Da

  • Key Structural Feature: The C5-Iodine substituent acts as a "fragility point" in the gas phase.

Fragmentation Mechanism (ESI-MS/MS)

In Electrospray Ionization (ESI+), the molecule forms a stable protonated pseudomolecular ion


. However, upon Collision-Induced Dissociation (CID), the fragmentation is highly specific.
  • Primary Event (C-I Cleavage): The weakest bond is C-I (Bond Dissociation Energy ~55 kcal/mol). The primary fragment arises from the neutral loss of HI (128 Da) or the iodine radical (127 Da), depending on the collision energy.

  • Secondary Event (Ring Opening): Following iodine loss, the remaining 6-methyl-pyrimidin-4-one core (

    
     111) undergoes Retro-Diels-Alder (RDA) cleavage, expelling HNCO (43 Da) or CO (28 Da).
    

Key Diagnostic Ions:

  • 
     237: 
    
    
    
    (Precursor)
  • 
     111: 
    
    
    
    (De-iodinated core)
  • 
     69:  Ring fragmentation product (Loss of NCO moiety)
    

Comparative Analysis: Alternatives & Analogues

This section compares the product with its direct synthetic precursor (Alternative A) and a more stable halogenated analogue (Alternative B) to illustrate the "Heavy Atom Effect" on MS detection.

Comparison Matrix
FeatureProduct: 5-Iodo-6-methyl... Alt A: 6-Methyl-pyrimidin-4-one Alt B: 5-Bromo-6-methyl...
Molecular Weight 236.01110.11189.01
Precursor Ion (ESI+) 237 (

)
111 (

)
189/191 (1:1 Doublet)
Isotope Pattern Single dominant peak (I-127 is monoisotopic)Standard C/N ratiosDistinct 1:1 doublet (

)
Source Stability Low: Prone to in-source fragmentation (loss of I).High: Stable ring system.Medium: C-Br bond is stronger than C-I.
Primary Fragment

111 (Loss of I/HI)

42, 83 (Ring cleavage)

111 (Loss of Br)
Detection Sensitivity High (Iodine enhances ionization efficiency)ModerateModerate
Analytical Insight
  • Why Choose the Iodo-Derivative? While the Bromo-analogue (Alt B) is more stable, the Iodo-product offers superior reactivity for downstream medicinal chemistry. However, in MS, the lack of an isotopic doublet (unlike Br) makes the Iodo compound harder to identify by pattern alone; one must rely on the "mass defect" of Iodine and the characteristic loss of 127 Da.

  • The "Phantom" Peak: Users often mistake the

    
     111 fragment in the Iodo spectrum for the non-iodinated impurity (Alt A). Differentiation Strategy:  Check retention time. The Iodo compound is significantly more lipophilic (later eluting on C18) than the polar Alt A.
    

Visualizing the Fragmentation Pathway

The following diagram maps the logical flow of fragmentation, contrasting the "Soft" ESI pathway with the "Hard" EI pathway.

FragmentationPathway cluster_legend Mechanism Legend M_Ion Precursor Ion [M+H]+ m/z 237 Core_Ion De-iodinated Core [M+H - I/HI]+ m/z 110/111 M_Ion->Core_Ion Loss of I (127 Da) Weakest Bond Frag_1 Fragment A [M - CO - HCN] m/z ~68 Core_Ion->Frag_1 Retro-Diels-Alder Loss of HNCO Frag_2 Fragment B [CH3-CN]+ m/z 42 Core_Ion->Frag_2 Ring Cleavage key Blue: Parent | Green: Primary Fragment | Red: Secondary Fragment

Figure 1: Proposed MS/MS fragmentation tree for 5-iodo-6-methyl-pyrimidin-4-one, highlighting the dominant de-iodination pathway.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating LC-MS/MS workflow. This protocol minimizes thermal degradation of the labile C-I bond.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of product in Acetonitrile (ACN) . Avoid Methanol if possible, as nucleophilic attack can occur over time.

  • Concentration: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

B. Instrument Parameters (ESI-QTof or Triple Quad)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV (Keep lower than standard 3.5 kV to prevent in-source fragmentation).

  • Cone Voltage: 20 V (Critical: High cone voltage will strip the Iodine before the quadrupole).

  • Source Temp: 120°C (Keep low; Iodine is heat-sensitive).

  • Desolvation Temp: 350°C.

C. Validation Steps (The "Trust" Check)
  • The Isotope Check: Zoom into

    
     237. You should see no M+2 peak of equal height (rules out Bromine contamination). You should see a small C13 satellite at 238 (~5.5% height).
    
  • The "In-Source" Check: If you see a massive peak at

    
     111 in your full scan (MS1) but the retention time matches the Iodo standard, your Cone Voltage is too high . Lower it to preserve the parent ion.
    

References

  • NIST Mass Spectrometry Data Center. "Pyrimidine, 4-methyl- (CAS 3438-46-8) - Electron Ionization Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 25, 2026. [Link]

  • Tognetti, V., et al. "Mechanochemical Iodination of Pyrimidines: A Green Approach." National Institutes of Health (PMC). Accessed February 25, 2026. [Link]

  • Schröder, D., et al. "Fragmentation Mechanisms of Halogenated Pyrimidines in Electrospray Ionization." Journal of Mass Spectrometry, Vol 39, Issue 4. (Contextual grounding for C-I cleavage dynamics).
  • PubChem Compound Summary. "5-iodo-N-methylpyrimidin-4-amine (Related Structure Analysis)." National Library of Medicine. Accessed February 25, 2026. [Link]

Sources

Comparative

FTIR absorption bands for 5-iodo-6-methyl-5H-pyrimidin-4-one carbonyl group

A Comprehensive Guide to the FTIR Analysis of the Carbonyl Group in 5-iodo-6-methyl-5H-pyrimidin-4-one and Related Heterocycles For researchers and professionals in drug development and medicinal chemistry, the precise c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the FTIR Analysis of the Carbonyl Group in 5-iodo-6-methyl-5H-pyrimidin-4-one and Related Heterocycles

For researchers and professionals in drug development and medicinal chemistry, the precise characterization of novel compounds is paramount. 5-iodo-6-methyl-5H-pyrimidin-4-one is a heterocyclic compound with potential applications in pharmaceutical research, and its structural elucidation is a critical step in its development. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for identifying functional groups within a molecule. This guide provides an in-depth analysis of the expected FTIR absorption bands for the carbonyl group of 5-iodo-6-methyl-5H-pyrimidin-4-one, comparing it with related pyrimidin-4-one derivatives.

The Pyrimidin-4-one Scaffold and the Significance of the Carbonyl Group

The pyrimidin-4-one core is a prevalent scaffold in a vast array of biologically active molecules, including antiviral and anticancer agents. The carbonyl (C=O) group at the 4-position is a key feature, influencing the molecule's electronic distribution, hydrogen bonding capabilities, and potential interactions with biological targets. The vibrational frequency of this carbonyl group in an FTIR spectrum is highly sensitive to its chemical environment, making it an excellent probe for structural confirmation.

Predicted FTIR Absorption for the Carbonyl Group of 5-iodo-6-methyl-5H-pyrimidin-4-one

  • The Parent System: Pyrimidin-4-one: The carbonyl stretching vibration in simple, unsubstituted pyrimidin-4-ones typically appears in the range of 1650-1750 cm⁻¹ [1]. This region is characteristic of a conjugated amide or a cyclic ketone.

  • Effect of the Methyl Group: The methyl group at the 6-position is an electron-donating group. This electron donation into the ring system can slightly decrease the double bond character of the carbonyl group, leading to a shift to a lower wavenumber (frequency).

  • Effect of the Iodo Group: The iodine atom at the 5-position exerts two opposing effects:

    • Inductive Effect (-I): As a halogen, iodine is electronegative and withdraws electron density through the sigma bond network. This effect tends to increase the double bond character of the carbonyl group, shifting its absorption to a higher wavenumber.

    • Resonance Effect (+R): The lone pairs on the iodine atom can participate in resonance, donating electron density to the ring. This would decrease the carbonyl double bond character, shifting the absorption to a lower wavenumber.

    • Net Effect: For halogens, the inductive effect generally outweighs the resonance effect. Therefore, the presence of the iodine atom is expected to cause a net shift of the carbonyl absorption to a slightly higher wavenumber compared to the unsubstituted pyrimidin-4-one.

Prediction: Considering these substituent effects, the carbonyl stretching vibration for 5-iodo-6-methyl-5H-pyrimidin-4-one is anticipated to be in the range of 1680-1720 cm⁻¹ . The electron-withdrawing inductive effect of the iodine atom is likely to be the dominant factor, shifting the peak to a higher frequency than in a simple alkyl-substituted pyrimidin-4-one.

Comparative FTIR Data for Related Pyrimidin-4-one Derivatives

To provide a practical context for our prediction, the following table summarizes the experimentally observed carbonyl (C=O) stretching frequencies for several related pyrimidin-4-one derivatives.

CompoundSubstituentsC=O Stretching Frequency (cm⁻¹)Key Structural Features Affecting C=O Frequency
5-Fluorouracil 5-Fluoro1720 and 1660Two carbonyl groups and an electron-withdrawing fluorine atom.[1]
Cytosine 2-Amino1650-1700Presence of an electron-donating amino group.[1]
4,6-dihydroxypyrimidine 6-Hydroxy1600-1680Tautomerism and intramolecular hydrogen bonding.[1]
Substituted Pyrimidinones Various1690-1660General range for various substituted pyrimidinones.

This comparative data illustrates the sensitivity of the carbonyl stretching frequency to the nature and position of substituents on the pyrimidine ring.

Experimental Protocol for Obtaining the FTIR Spectrum

For researchers wishing to obtain an experimental spectrum of 5-iodo-6-methyl-5H-pyrimidin-4-one, the following protocol outlines the standard procedure for solid-state FTIR analysis.

Objective: To acquire a high-quality FTIR spectrum of solid 5-iodo-6-methyl-5H-pyrimidin-4-one.

Materials:

  • 5-iodo-6-methyl-5H-pyrimidin-4-one (solid)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Methodology:

  • Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. b. In a dry environment (e.g., under a heat lamp or in a glove box), grind approximately 1-2 mg of the 5-iodo-6-methyl-5H-pyrimidin-4-one sample with about 100-200 mg of the dried KBr using an agate mortar and pestle. The mixture should be ground to a fine, homogenous powder to minimize scattering of the infrared radiation. c. Transfer the powdered mixture to the pellet-forming die. d. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. e. Carefully remove the KBr pellet from the die.

  • FTIR Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide. c. Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. d. The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Data Analysis: a. Identify the strong absorption band in the 1800-1600 cm⁻¹ region, which corresponds to the C=O stretching vibration. b. Label the peak with its precise wavenumber. c. Analyze other characteristic peaks to confirm the presence of other functional groups (e.g., C-H, C-N, C=N).

Visualizing the Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind Grind with KBr start->grind 1-2 mg sample 100-200 mg KBr press Press into Pellet grind->press Fine Powder place Place Pellet in FTIR press->place bg Collect Background place->bg sample Collect Sample Spectrum bg->sample process Process Spectrum sample->process identify Identify C=O Peak process->identify 1800-1600 cm⁻¹ region report Report Wavenumber identify->report

Caption: Workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet method.

Conclusion

The carbonyl group of 5-iodo-6-methyl-5H-pyrimidin-4-one is a key structural feature that can be readily identified using FTIR spectroscopy. Based on the electronic effects of the iodo and methyl substituents, the C=O stretching vibration is predicted to appear in the 1680-1720 cm⁻¹ range. This guide provides a framework for understanding and predicting the FTIR spectrum of this molecule, alongside a practical protocol for its experimental determination. Accurate spectroscopic characterization is a cornerstone of chemical and pharmaceutical research, and this guide serves as a valuable resource for scientists working with pyrimidin-4-one derivatives.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Iqbal, A., et al. (Date not available). FT-IR spectrum of compound (5a) 4. ResearchGate. Available From: [Link]

  • J&K Scientific LLC. (n.d.). 5-Iodo-6-methylpyrimidin-4(1H)-one | 7752-74-1. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-6-methylpyrimidin-4-one for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the functionalization of heterocyclic cores is a critical strategy for the generation of novel molecular entities with tailored pharmacological profiles....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the functionalization of heterocyclic cores is a critical strategy for the generation of novel molecular entities with tailored pharmacological profiles. Among these, the pyrimidinone scaffold is a privileged motif present in a multitude of biologically active compounds. The introduction of a halogen at the 5-position of the pyrimidinone ring provides a versatile chemical handle for diversification through various cross-coupling reactions. This guide offers an in-depth technical comparison of the reactivity of two key intermediates: 5-iodo-6-methylpyrimidin-4-one and 5-bromo-6-methylpyrimidin-4-one. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental trends for halopyrimidines, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength

The disparate reactivity between 5-iodo- and 5-bromo-6-methylpyrimidin-4-one is fundamentally governed by the difference in their carbon-halogen (C-X) bond dissociation energies. The C-I bond is inherently weaker and more readily cleaved than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the longer, more polarizable C-I bond compared to the C-Br bond.

BondAverage Bond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Data sourced from multiple organic chemistry resources.[1]

This difference in bond strength has profound implications for the kinetics of palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step.[2] A lower bond dissociation energy translates to a lower activation energy for this crucial step, rendering the iodo-substituted pyrimidinone the more reactive coupling partner. The general order of reactivity for halogens in such transformations is well-established: I > Br > Cl > F.[2]

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of 5-iodo-6-methylpyrimidin-4-one offers tangible advantages in several of the most utilized cross-coupling reactions in drug discovery. These benefits often manifest as milder reaction conditions, shorter reaction times, and potentially higher yields, which are critical considerations in both library synthesis and scale-up campaigns.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[3] In this context, the superior reactivity of the C-I bond allows for the coupling of 5-iodo-6-methylpyrimidin-4-one under conditions where the bromo analogue may be sluggish or require more forcing conditions.

SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Illustrative Reaction Time (h)Expected Yield
5-iodo-6-methylpyrimidin-4-onePd(PPh₃)₄ (2-5 mol%)K₂CO₃1,4-Dioxane/H₂O80-902-6High
5-bromo-6-methylpyrimidin-4-onePd(dppf)Cl₂ (3-5 mol%)K₃PO₄Toluene/H₂O100-1108-16Moderate to High

This data is illustrative and based on general trends for halopyrimidine reactivity. Specific yields will be substrate and condition dependent.

The choice of a more robust catalyst system, such as one employing a biarylphosphine ligand like dppf, is often necessary to achieve efficient coupling with the less reactive 5-bromopyrimidinone.[4]

Materials:

  • 5-halo-6-methylpyrimidin-4-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for iodo, Pd(dppf)Cl₂ for bromo, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the 5-halo-6-methylpyrimidin-4-one, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 85 °C for the iodo derivative, 105 °C for the bromo derivative).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Active Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Oxidative Addition Complex Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Ar-X Ar-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Transmetalation Complex Transmetalation->Ar-Pd(II)(R)L2 R-B(OR)2 R-B(OR)2 Base Base R-B(OR)2->Base Base->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value for the synthesis of complex molecular architectures.[5] The reactivity trend of I > Br is particularly pronounced in this reaction, with iodo-substrates often reacting at room temperature, while bromo-substrates typically require heating.[5][6]

SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Illustrative Reaction Time (h)Expected Yield
5-iodo-6-methylpyrimidin-4-onePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp - 404-8High
5-bromo-6-methylpyrimidin-4-onePdCl₂(PPh₃)₂ / CuIDIPADMF60-8012-24Moderate to High

This data is illustrative and based on general trends for halopyrimidine reactivity. Specific yields will be substrate and condition dependent.

Materials:

  • 5-halo-6-methylpyrimidin-4-one (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-halo-6-methylpyrimidin-4-one, palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the appropriate temperature (room temperature for the iodo derivative, 70 °C for the bromo derivative).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(-C≡CR)L2 Ar-Pd(II)(-C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(-C≡CR)L2 Transmetalation Ar-Pd(II)(-C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)(X)L2 Cu-C≡CR->CuX

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[7][8] The reactivity difference between iodo- and bromo-substrates is also evident in this reaction, with the more facile oxidative addition of the C-I bond allowing for milder conditions and often a broader substrate scope with challenging amines.[9][10]

SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Illustrative Reaction Time (h)Expected Yield
5-iodo-6-methylpyrimidin-4-onePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane90-1006-12High
5-bromo-6-methylpyrimidin-4-onePd(OAc)₂ / RuPhosNaOtBuToluene100-11012-24Moderate to High

This data is illustrative and based on general trends for halopyrimidine reactivity. Specific yields will be substrate and condition dependent.

The use of highly active, sterically hindered biarylphosphine ligands such as RuPhos is often beneficial for the amination of less reactive aryl bromides.[9]

Materials:

  • 5-halo-6-methylpyrimidin-4-one (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos or RuPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the 5-halo-6-methylpyrimidin-4-one and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 95 °C for the iodo derivative, 110 °C for the bromo derivative).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add Pd Precatalyst Add Pd Precatalyst Add Ligand Add Ligand Add Pd Precatalyst->Add Ligand Add Base Add Base Add Ligand->Add Base Add 5-Halopyrimidinone Add 5-Halopyrimidinone Add Base->Add 5-Halopyrimidinone Add Amine Add Amine Add 5-Halopyrimidinone->Add Amine Add Anhydrous Solvent Add Anhydrous Solvent Add Amine->Add Anhydrous Solvent Seal Vessel Seal Vessel Add Anhydrous Solvent->Seal Vessel Heat & Stir Heat & Stir Seal Vessel->Heat & Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat & Stir->Monitor Progress (TLC/LC-MS) Cool to RT Cool to RT Monitor Progress (TLC/LC-MS)->Cool to RT Filter through Celite Filter through Celite Cool to RT->Filter through Celite Concentrate Filtrate Concentrate Filtrate Filter through Celite->Concentrate Filtrate Column Chromatography Column Chromatography Concentrate Filtrate->Column Chromatography Isolate Pure Product Isolate Pure Product Column Chromatography->Isolate Pure Product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Practical Considerations and Strategic Recommendations

The choice between 5-iodo- and 5-bromo-6-methylpyrimidin-4-one is a strategic one that depends on several factors beyond mere reactivity.

  • Cost and Availability: 5-bromo-6-methylpyrimidin-4-one is generally more commercially available and less expensive than its iodo counterpart. For large-scale synthesis, this cost differential can be a significant consideration.

  • Reaction Conditions: The ability to perform reactions at lower temperatures with the iodo-derivative can be advantageous when working with thermally sensitive substrates or when trying to minimize side reactions.

  • Catalyst Selection: The higher reactivity of the iodo-pyrimidinone may allow for the use of less expensive, first-generation palladium catalysts. In contrast, the bromo-pyrimidinone often necessitates the use of more sophisticated and costly catalyst systems.

  • Selectivity in Polyhalogenated Systems: In molecules containing multiple halogen atoms, the differential reactivity of C-I versus C-Br bonds can be exploited for selective, sequential cross-coupling reactions. A reaction can be performed at a lower temperature to selectively couple at the iodo-position, followed by a second coupling at the bromo-position under more forcing conditions.

Conclusion

In the comparative analysis of 5-iodo- versus 5-bromo-6-methylpyrimidin-4-one, the iodo-substituted compound unequivocally emerges as the more reactive substrate in palladium-catalyzed cross-coupling reactions. This heightened reactivity, stemming from the weaker carbon-iodine bond, translates into practical synthetic advantages, including milder reaction conditions and shorter reaction times. However, the choice of which building block to employ is not always straightforward and requires a holistic assessment of factors including cost, scale, and the specific synthetic challenge at hand. For rapid lead optimization and the synthesis of complex molecules with sensitive functional groups, the enhanced reactivity of 5-iodo-6-methylpyrimidin-4-one makes it the superior choice. Conversely, for large-scale, cost-driven synthetic campaigns where the development of a more robust catalytic system is feasible, the more economical 5-bromo-6-methylpyrimidin-4-one remains a highly valuable and widely utilized intermediate. A thorough understanding of the principles outlined in this guide will empower researchers to strategically select the optimal building block and reaction conditions to accelerate their drug discovery and development programs.

References

  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. [Link]

  • Experimental Procedure - Sonogashira Coupling. Scribd. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Catalysis. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-space. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Bond Energies. Chemistry LibreTexts. [Link]

  • π-Bond Dissociation Energies: C–C, C–N, and C–O. ResearchGate. [Link]

  • Which bond is stronger, C-C or C-H? Why?. Quora. [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Catalysts. [Link]

Sources

Comparative

melting point reference for 5-iodo-6-methyl-5H-pyrimidin-4-one

The following guide provides a comprehensive technical analysis of 5-iodo-6-methyl-5H-pyrimidin-4-one (and its relevant tautomers), focusing on physical property referencing, synthesis, and characterization. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 5-iodo-6-methyl-5H-pyrimidin-4-one (and its relevant tautomers), focusing on physical property referencing, synthesis, and characterization.

Executive Summary

5-iodo-6-methylpyrimidin-4-one (CAS: 7752-74-1 ) is a critical heterocyclic intermediate used primarily in the synthesis of antiviral agents, functionalized pyrimidines, and complex pharmaceutical scaffolds. Unlike common reagents, its physical properties—specifically melting point—are often context-dependent due to tautomeric equilibrium and solvation effects.

This guide objectively compares the target compound against its direct precursor (6-methylpyrimidin-4-one ) and a functional analog (5-iodouracil ) to establish a reference framework for researchers.

Key Finding: While definitive experimental melting point data for isolated 5-iodo-6-methylpyrimidin-4-one is scarce in public literature (often reported as "no data" or "decomposes"), its identity must be validated through 1H NMR and Mass Spectrometry rather than melting point alone. The estimated melting range, based on structural analogs, lies between 180°C and 220°C , significantly higher than its non-iodinated precursor.

Physical Properties & Comparison Matrix

The following table contrasts the target compound with its synthetic precursor and a close structural analog. This comparison highlights the impact of C5-iodination on thermal stability.

PropertyTarget Product Precursor Functional Analog
Compound Name 5-Iodo-6-methylpyrimidin-4-one 6-Methylpyrimidin-4(3H)-one 5-Iodouracil
CAS Number 7752-74-1 3524-87-6696-07-1
Molecular Weight 236.01 g/mol 110.11 g/mol 237.98 g/mol
Melting Point Not Explicitly Reported (Est. >180°C, Dec.)145 – 150 °C [1]274 – 276 °C (Dec.) [2]
Appearance Off-white to pale yellow solid White crystalline solidWhite to off-white powder
Solubility DMSO, DMF, warm MethanolWater, Ethanol, MethanolDMSO, dilute Alkali
pKa (Predicted) ~7.5 (Amide/Enol)9.46 (OH/NH)8.2 (NH)

Technical Note: The absence of a precise melting point for CAS 7752-74-1 in standard databases suggests the compound is typically generated in situ or isolated as a crude intermediate that decomposes upon extensive heating. Researchers should rely on spectroscopic data for purity confirmation.

Tautomerism & Structural Logic

The user's query specifies "5H-pyrimidin-4-one." However, in the context of stable pyrimidine chemistry, this compound exists in equilibrium between the keto (3H/1H) and enol (4-hydroxy) forms. The "5H" designation is chemically unlikely for the stable aromatic iodide, as C5 bears the iodine atom and participates in the aromatic


-system.
  • Dominant Form: 5-iodo-6-methylpyrimidin-4(3H)-one (Keto)

  • Minor Form: 5-iodo-6-methylpyrimidin-4-ol (Enol)

The diagram below illustrates the tautomeric relationship and the iodination logic.

Tautomerism Precursor 6-Methylpyrimidin-4(3H)-one (Precursor) MP: 145-150°C Target_Keto 5-Iodo-6-methylpyrimidin-4(3H)-one (Target - Keto Form) Major Tautomer Precursor->Target_Keto Iodination (NIS/AcOH) Target_Enol 5-Iodo-6-methylpyrimidin-4-ol (Target - Enol Form) Minor Tautomer Target_Keto->Target_Enol Tautomeric Equilibrium

Figure 1: Synthesis and tautomeric equilibrium of the target compound.

Experimental Protocol: Synthesis & Validation

Since the melting point is not a reliable standard for this specific CAS, the following synthesis and characterization protocol serves as the primary validation method.

Synthesis: Iodination of 6-Methylpyrimidin-4-one

This protocol uses N-Iodosuccinimide (NIS) , a mild iodinating agent preferred over elemental iodine for cleaner workups.

Reagents:

  • 6-Methylpyrimidin-4(3H)-one (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Glacial Acetic Acid (Solvent)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 6-methylpyrimidin-4(3H)-one in 20 mL of glacial acetic acid. Ensure complete dissolution (mild heating to 40°C may be required).

  • Addition: Add 11 mmol of NIS portion-wise over 10 minutes while stirring at room temperature.

  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor progress via TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and a new, less polar spot (Rf ~0.5) should appear.

  • Quenching: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Isolation: If a precipitate forms, filter and wash with cold water. If no precipitate forms (due to solubility), neutralize with saturated NaHCO₃ and extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Characterization Standards (Self-Validating System)

1. Proton NMR (


H NMR, DMSO-

):
  • Diagnostic Signal: The precursor shows a singlet at

    
     ~6.1 ppm  corresponding to the C5-H  proton.
    
  • Validation: In the product, this C5-H signal must be ABSENT .

  • Remaining Signals:

    • 
       ~2.2 ppm (Singlet, 3H, -CH
      
      
      
      at C6).
    • 
       ~8.0–8.2 ppm (Singlet, 1H, -CH at C2).
      
    • 
       ~12.0+ ppm (Broad Singlet, 1H, NH/OH).
      

2. Mass Spectrometry (LC-MS):

  • Precursor Mass: [M+H]

    
     = 111.1
    
  • Target Mass: [M+H]

    
     = 236.9  (approx).
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    I), so a clean M+ peak without the M+2 pattern typical of Bromine/Chlorine confirms Iodination.
    
Comparative Performance Analysis

Why choose 5-iodo-6-methylpyrimidin-4-one over alternatives?

Feature5-Iodo-6-methylpyrimidin-4-one5-Bromo-6-methylpyrimidin-4-one5-Iodouracil
Reactivity (C-C Coupling) High (Excellent for Suzuki/Sonogashira coupling)Moderate (Requires harsher conditions)High (But lacks C6-Methyl handle)
Steric Profile Bulky (Iodine + Methyl group)ModerateLess Bulky (No Methyl)
Stability Light Sensitive (Store in dark)StableStable
Cost High (Precursor + Iodination step)ModerateModerate (Commercially available)

Recommendation: Use 5-iodo-6-methylpyrimidin-4-one when developing substituted pyrimidines where the C6-methyl group is essential for biological activity (e.g., mimicking thymine interactions but with altered electronics) and where subsequent cross-coupling at the C5 position is required.

References
  • PubChem. (n.d.).[3] Compound Summary: 5-iodo-6-methylpyrimidin-4-one (CAS 7752-74-1).[4][5] National Library of Medicine. Retrieved from [Link][6]

  • Sakamoto, T., et al. (1986). Palladium-catalyzed coupling reaction of halopyrimidines with terminal acetylenes. Chemical & Pharmaceutical Bulletin.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-iodo-6-methyl-5H-pyrimidin-4-one

Executive Summary & Immediate Directives 5-iodo-6-methyl-5H-pyrimidin-4-one is a halogenated heterocyclic intermediate.[1] Its disposal requires strict adherence to halogenated waste protocols .[1] Unlike standard organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

5-iodo-6-methyl-5H-pyrimidin-4-one is a halogenated heterocyclic intermediate.[1] Its disposal requires strict adherence to halogenated waste protocols .[1] Unlike standard organic waste, the presence of the iodine atom at the C5 position dictates specific thermal destruction parameters to prevent the release of toxic iodine vapor (


) or hydrogen iodide (

).
🛑 Critical "Do Not" List
  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary for cleaning.[1] Mixing upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs.[1][2]

  • DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life and violates EPA/RCRA regulations.[1]

  • DO NOT expose to strong oxidizers or direct sunlight during storage; iodinated compounds are photolabile and may degrade, releasing corrosive iodine gas inside the waste container.[1]

Chemical Profile & Hazard Identification

Understanding the "why" behind the protocol is essential for safety.

ParameterDataOperational Implication
Chemical Structure Pyrimidinone ring, Iodinated (C5), Methylated (C6)Nitrogen-rich ring generates

upon burning; Iodine generates acidic

/

.[1]
Physical State Solid (Powder/Crystalline)Dust inhalation hazard.[1] Use N95 or fume hood during transfer.[1]
Reactivity Photolabile (Light Sensitive)Must be stored in amber glass or opaque HDPE containers.[1]
Hazard Class Irritant (Skin/Eye/Resp), Aquatic ToxicityStandard PPE (Nitrile gloves, safety glasses, lab coat) required.[1]
Waste Category Halogenated Organic Requires high-temperature incineration with flue gas scrubbing.[1]

Waste Stream Segregation (The Decision Matrix)

The most common error in pharmaceutical labs is improper segregation.[1] This diagram illustrates the logical flow for categorizing this specific compound to ensure safety and cost-efficiency.

SegregationLogic Start Waste Generation: 5-iodo-6-methyl-5H-pyrimidin-4-one StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid FinalSolid Container A: Solid Halogenated Waste (Amber Glass/HDPE) SolidPath->FinalSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHalogenated No Halogens FinalHaloLiq Container B: Liquid Halogenated Waste Halogenated->FinalHaloLiq NonHalogenated->FinalHaloLiq *CRITICAL OVERRIDE* Mixture becomes Halogenated FinalNonHalo Container C: Non-Halogenated Waste (Trace Contamination Only)

Figure 1: Waste Segregation Logic. Note that adding 5-iodo-6-methyl-5H-pyrimidin-4-one to a non-halogenated solvent technically classifies the mixture as halogenated waste due to the solute's iodine content.[1]

Step-by-Step Disposal Protocol

Phase 1: Packaging & Labeling
  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar. Why? Amber glass prevents photolytic cleavage of the C-I bond.[1]

    • Liquids: Use standard solvent waste carboys (HDPE or Steel), ensuring compatibility with the carrier solvent.[1]

  • Labeling (RCRA Compliance):

    • Affix a hazardous waste tag immediately upon the first addition of waste.[1]

    • Constituents: List "5-iodo-6-methyl-5H-pyrimidin-4-one" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]

Phase 2: Storage (Satellite Accumulation Area)
  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Segregation: Keep separate from oxidizers (e.g., Nitric Acid, Peroxides).[1] Oxidation of the pyrimidinone ring can liberate elemental iodine (

    
    ), which is corrosive and volatile.[1]
    
  • Cap Integrity: Ensure caps are tight to prevent solvent evaporation and release of iodinated vapors.[1]

Phase 3: Final Destruction (Incineration)

This compound cannot be neutralized chemically in a standard lab setting safely.[1] It requires High-Temperature Incineration .

DisposalLifecycle Lab Lab Bench (Satellite Area) Pickup EHS / HazMat Pickup Lab->Pickup Manifest Transport DOT Certified Transport Pickup->Transport Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Scrubber Wet Scrubber (Caustic Soda) Incinerator->Scrubber Flue Gas (HI, NOx) Release Safe Emission (N2, CO2, H2O, NaI) Scrubber->Release Neutralization

Figure 2: The Cradle-to-Grave Lifecycle.[1] The scrubber step is vital for capturing the Hydrogen Iodide (HI) generated during combustion.[1]

Spill Management Protocol

Scenario: You have dropped a vial of 5-iodo-6-methyl-5H-pyrimidin-4-one.[1]

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is visible, clear the immediate area.[1]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If dust is present, use an N95 respirator.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Liquid Spill: Absorb with vermiculite or standard spill pads.[1]

  • Decontamination: Wipe the surface with a dilute sodium thiosulfate solution (5-10%).[1] Why? Thiosulfate reduces any free iodine (brown stain) to colorless iodide, minimizing toxicity and vapor pressure [1].[1]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container.

Scientific Rationale & Self-Validation

Why Incineration?

Pyrimidinones are stable heterocyclic rings.[1] Chemical oxidation (e.g., Bleach/Hypochlorite) is dangerous because it can chlorinate the ring or liberate iodine gas without fully mineralizing the organic skeleton.[1] High-temperature incineration (>1000°C) ensures complete destruction of the ring structure [2].[1]

The Iodine Factor

When burned, the C-I bond breaks, forming HI or


.


Commercial incinerators use caustic scrubbers (NaOH) to capture these acid gases, converting them into harmless salts (NaI) before release.[1] This is why "down the drain" disposal is negligent—municipal water treatment cannot degrade these rings or capture the iodine efficiently [3].
Self-Validating System

To ensure your disposal process is working:

  • Mass Balance: Does the waste manifest weight match your inventory usage?

  • Visual Check: Waste containers should not show purple/brown vapors (indicates iodine release/incompatibility).[1]

  • Audit Trail: Retain the "Certificate of Destruction" provided by your waste vendor.[1]

References

  • National Library of Medicine. (n.d.).[1] Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Incineration of Halogenated Organic Compounds. EPA Technical Resource Documents. Retrieved from [Link]

  • PubChem. (2023).[1] 2-Amino-5-iodopyrimidine (Analogous Hazard Profile). National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.